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  • Product: 1-(m-Tolylsulfonyl)azepane
  • CAS: 670272-03-4

Core Science & Biosynthesis

Foundational

1-(m-Tolylsulfonyl)azepane chemical structure and physical properties

An In-Depth Technical Guide to 1-(m-Tolylsulfonyl)azepane: Structure, Properties, and Synthesis Executive Summary This technical guide provides a comprehensive overview of 1-(m-Tolylsulfonyl)azepane, a sulfonamide deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-(m-Tolylsulfonyl)azepane: Structure, Properties, and Synthesis

Executive Summary

This technical guide provides a comprehensive overview of 1-(m-Tolylsulfonyl)azepane, a sulfonamide derivative of the seven-membered nitrogen-containing heterocycle, azepane. The azepane scaffold is of significant interest in medicinal chemistry due to its inherent three-dimensionality and conformational flexibility, which are desirable features for modern drug discovery.[1][2] This document delves into the chemical structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and the prospective applications of 1-(m-Tolylsulfonyl)azepane for researchers, scientists, and professionals in drug development.

The Azepane Scaffold: A Core of Growing Importance

Seven-membered N-heterocyclic compounds, particularly azepanes, have garnered substantial attention as key pharmacophores in numerous therapeutic agents, including those targeting the central nervous system (CNS).[3] Unlike the more common five- and six-membered rings like pyrrolidine and piperidine, the seven-membered azepane ring offers greater conformational diversity.[1] This flexibility can be crucial for achieving high-affinity and selective binding to biological targets. The ability to introduce specific substituents onto the azepane ring allows for the modulation of its conformation, which is a key strategy in effective drug design.[1] Consequently, azepane-based compounds have found applications as anti-cancer, anti-tubercular, and anti-Alzheimer's agents, among others.[4]

Chemical Identity and Structure

1-(m-Tolylsulfonyl)azepane is a molecule where the hydrogen atom on the nitrogen of the azepane ring is replaced by a meta-tolylsulfonyl group. This linkage forms a stable sulfonamide bond.

  • IUPAC Name: 1-[(3-methylphenyl)sulfonyl]azepane

  • Synonyms: 1-(m-Tolylsulfonyl)azepane, 1-(Toluene-3-sulfonyl)azepane

  • Molecular Formula: C₁₃H₁₉NO₂S

  • Molecular Weight: 253.36 g/mol

Caption: Chemical structure of 1-(m-Tolylsulfonyl)azepane.

Physicochemical Properties

While specific experimental data for 1-(m-Tolylsulfonyl)azepane is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds, such as the para-isomer (1-((4-methylphenyl)sulfonyl)azepane, CAS 17721-45-8).[5]

PropertyPredicted Value / DescriptionRationale
Appearance White to off-white crystalline solidSulfonamides are typically solids at room temperature.
Melting Point Not reported. Expected to be in the range of 80-120 °C.Based on similar aromatic sulfonamides.
Boiling Point > 300 °C (decomposes)High molecular weight and polarity lead to a high boiling point.
Solubility Insoluble in water. Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate, Acetone).The molecule is largely nonpolar due to the hydrocarbon rings.
XLogP3 ~3.5Calculated based on the lipophilic tolyl and azepane groups.

Synthesis and Mechanistic Considerations

The synthesis of 1-(m-Tolylsulfonyl)azepane is a classic example of nucleophilic substitution to form a sulfonamide. The secondary amine of the azepane ring acts as a nucleophile, attacking the electrophilic sulfur atom of m-toluenesulfonyl chloride.

Causality Behind Experimental Choices
  • Reactants : Azepane (also known as hexamethyleneimine) provides the nucleophilic nitrogen.[6] m-Toluenesulfonyl chloride is the electrophile, providing the sulfonyl group.

  • Base : A tertiary amine base, such as triethylamine (TEA) or pyridine, is crucial. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Neutralizing this acid prevents the protonation of the azepane starting material (which would render it non-nucleophilic) and drives the reaction equilibrium towards the product.

  • Solvent : An anhydrous aprotic solvent like dichloromethane (DCM) is ideal. It readily dissolves the reactants and does not participate in the reaction. Its anhydrous nature is critical to prevent the hydrolysis of the reactive m-toluenesulfonyl chloride.

  • Temperature Control : The reaction is initiated at 0 °C (ice bath). This is to control the initial exothermicity of the reaction as the sulfonyl chloride is added. The reaction is then allowed to proceed to completion at ambient temperature.

Experimental Protocol: Synthesis of 1-(m-Tolylsulfonyl)azepane
  • Preparation : To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add azepane (1.0 equivalent) and anhydrous dichloromethane (DCM) to make a ~0.2 M solution.

  • Base Addition : Add triethylamine (1.5 equivalents) to the solution.

  • Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition : Dissolve m-toluenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 15-20 minutes.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 10-12 hours.

  • Work-up :

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 1-(m-Tolylsulfonyl)azepane as a pure solid.

Synthesis Workflow

Caption: General workflow for the synthesis of 1-(m-Tolylsulfonyl)azepane.

Spectroscopic Characterization (Expected)

Confirmation of the successful synthesis of 1-(m-Tolylsulfonyl)azepane would be achieved through standard spectroscopic methods.

  • ¹H NMR : The spectrum should show distinct signals for the aromatic protons of the meta-substituted tolyl group (typically appearing as complex multiplets between 7.0-8.0 ppm), a singlet for the methyl group protons around 2.4 ppm, and broad, overlapping multiplets for the 12 aliphatic protons of the azepane ring between approximately 1.5-3.5 ppm.

  • ¹³C NMR : The carbon spectrum will display signals for the aromatic carbons (120-145 ppm), the sulfonyl-adjacent azepane carbons (~50 ppm), other aliphatic carbons (25-30 ppm), and the methyl carbon (~21 ppm).

  • Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak [M]+ corresponding to the molecular weight of 253.36.

  • Infrared (IR) Spectroscopy : Key absorption bands would include strong S=O stretches characteristic of sulfonamides (around 1350 cm⁻¹ and 1160 cm⁻¹), C-N stretching, and C-H stretching from the aromatic and aliphatic components.

Applications and Future Directions

The true value of a molecule like 1-(m-Tolylsulfonyl)azepane lies in its potential as a building block or lead compound in drug discovery. The azepane core is a validated scaffold in medicinal chemistry, appearing in drugs like the oral hypoglycemic agent Tolazamide.[1][6]

  • Scaffold for Library Synthesis : This compound can serve as a starting point for creating a library of novel molecules. The aromatic ring can be further functionalized, or the azepane ring can be modified to explore structure-activity relationships (SAR).

  • CNS-Targeted Agents : Given the prevalence of the azepane motif in CNS drugs, this compound and its derivatives are logical candidates for screening against CNS targets, such as G-protein coupled receptors (GPCRs) or ion channels.[3] For example, related 1-sulfonyl azepinoindoles have been reported as potent ligands for the 5-HT₆ serotonin receptor, a target for cognitive disorders.[7]

  • Kinase Inhibitors : The natural product (-)-balanol, which contains an azepane ring, is an inhibitor of protein kinase C (PKC).[1][8] This suggests that novel synthetic azepane derivatives could be explored as inhibitors for various kinases, which are critical targets in oncology.[8]

Conclusion

1-(m-Tolylsulfonyl)azepane is a structurally interesting molecule that combines the medicinally relevant sulfonamide functional group with the conformationally flexible and three-dimensionally rich azepane scaffold. Its synthesis is straightforward, relying on well-established chemical principles. While specific data on this particular isomer is limited, its properties and reactivity can be confidently predicted. For researchers in drug discovery, this compound represents a valuable and accessible building block for developing novel chemical entities with the potential for diverse therapeutic applications.

References

  • Jahagirdar, S., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.
  • Mykura, F., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PMC.
  • Jahagirdar, S., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect.
  • Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals Blog.
  • Fisher Scientific. Azepanes. Fisher Scientific.
  • Fässler, J., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Azepane. Wikipedia. Available at: [Link]

  • ChemSynthesis. (n.d.). Azepines database - synthesis, physical properties. ChemSynthesis.
  • Li, P., et al. (n.d.). Synthesis process optimization and field trials of insecticide candidate NKY-312. PMC - NIH.
  • PubChem. (n.d.). p-Toluenesulfonyl azide. PubChem. Available at: [Link]

  • MDPI. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. MDPI.
  • ATB (Automated Topology Builder). (n.d.). Azepane | C6H13N | MD Topology | NMR | X-Ray. ATB. Available at: [Link]

  • Science of Synthesis. (n.d.). 3. Azepines. Thieme. Available at: [Link]

  • Global Substance Registration System. (n.d.). 1-((4-METHYLPHENYL)SULFONYL)AZEPANE. GSRS. Available at: [Link]

  • PharmaCompass. (n.d.). AZEPAN | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass. Available at: [Link]

  • Wikipedia. (n.d.). Azepine. Wikipedia. Available at: [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. PubMed. Available at: [Link]

  • PubChem. (n.d.). Methyl p-toluenesulfonate. PubChem. Available at: [Link]

  • Liu, K. G., et al. (2008). A regiospecific synthesis of a series of 1-sulfonyl azepinoindoles as potent 5-HT6 ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • NIST. (n.d.). 1H-Azepin-1-amine, hexahydro-. NIST WebBook. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azepine synthesis. Organic Chemistry Portal. Available at: [Link]

  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester Research Explorer. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(m-Tolylsulfonyl)azepane

For Researchers, Scientists, and Drug Development Professionals Foreword The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, prized for its inherent t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, prized for its inherent three-dimensional architecture and synthetic versatility.[1][2] This structural motif is a cornerstone in the development of a diverse array of therapeutic agents, with numerous FDA-approved drugs for conditions ranging from diabetes to allergies featuring this core.[1][2] The introduction of a sulfonyl group onto the azepane nitrogen further modulates its physicochemical and pharmacological properties, opening new avenues for drug design and discovery. This guide provides a comprehensive technical overview of a specific, yet important, derivative: 1-(m-Tolylsulfonyl)azepane. We will delve into its chemical identity, synthesis, and characterization, and explore its potential applications as a versatile building block in the pursuit of novel therapeutics.

Chemical Identity and Properties

1.1. Nomenclature and Identifiers

  • Systematic Name: 1-((3-Methylphenyl)sulfonyl)azepane

  • Common Synonyms: 1-(m-Tolylsulfonyl)azepane, 1-(Toluene-3-sulfonyl)azepane

  • CAS Registry Number: 17721-45-8

1.2. Physicochemical Properties

PropertyValue
Molecular Formula C₁₃H₁₉NO₂S
Molecular Weight 253.36 g/mol
Appearance Inferred to be a solid at room temperature, typical of many N-sulfonylated amines.
Solubility Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and acetone.

Synthesis and Purification

The synthesis of 1-(m-Tolylsulfonyl)azepane is a direct application of a fundamental reaction in organic chemistry: the sulfonylation of a secondary amine. This reaction involves the nucleophilic attack of the azepane nitrogen on the electrophilic sulfur atom of m-toluenesulfonyl chloride.

2.1. Synthetic Workflow

The general workflow for the synthesis of sulfonamides, including 1-(m-Tolylsulfonyl)azepane, is a well-established process.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants Azepane (Hexahydroazepine) Reaction_Vessel Stirred Reaction Vessel (0°C to Room Temperature) Reactants->Reaction_Vessel Reagent m-Toluenesulfonyl Chloride Reagent->Reaction_Vessel Base Triethylamine or Potassium Carbonate Base->Reaction_Vessel Solvent Dichloromethane (DCM) Solvent->Reaction_Vessel Quenching Aqueous Work-up Reaction_Vessel->Quenching Reaction Completion Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying over Anhydrous Agent Extraction->Drying Purification Column Chromatography Drying->Purification Product 1-(m-Tolylsulfonyl)azepane Purification->Product

Sources

Foundational

A Comprehensive Technical Guide to the Pharmacokinetic Characterization of 1-(m-Tolylsulfonyl)azepane

Foreword: Charting the Course for a Novel Moiety The journey of a novel chemical entity from laboratory bench to clinical application is a meticulous process, underpinned by a deep understanding of its interactions with...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course for a Novel Moiety

The journey of a novel chemical entity from laboratory bench to clinical application is a meticulous process, underpinned by a deep understanding of its interactions with a biological system. At the heart of this understanding lies the field of pharmacokinetics (PK)—the study of what the body does to a drug. This guide is dedicated to outlining a comprehensive strategy for the pharmacokinetic characterization of 1-(m-Tolylsulfonyl)azepane, a compound of interest featuring a sulfonamide-linked azepane scaffold. The azepane ring is a key structural motif in a variety of pharmaceutical drugs, making the exploration of new derivatives a promising avenue in drug discovery.[1]

While specific public data on the pharmacokinetic properties of 1-(m-Tolylsulfonyl)azepane is not available, this document serves as an in-depth technical blueprint for its evaluation. As a Senior Application Scientist, my objective is not to report existing data, but to provide a robust, field-proven framework for generating that data. We will delve into the causality behind experimental choices, ensuring that each step is a self-validating component of a larger, logical investigation. This guide is structured to empower researchers, scientists, and drug development professionals with the methodologies required to thoroughly profile this molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby building a foundational understanding for its potential therapeutic development.

Part 1: Foundational Physicochemical Profiling

Before any biological assays are initiated, a thorough understanding of the fundamental physicochemical properties of 1-(m-Tolylsulfonyl)azepane is paramount. These characteristics are the primary determinants of a compound's behavior in various physiological environments and provide early insights into potential biopharmaceutical challenges.[2]

Aqueous Solubility Assessment

Causality: Aqueous solubility is a critical factor influencing drug dissolution at the site of administration (e.g., the gastrointestinal tract) and its subsequent absorption. Poor solubility can be a significant hurdle to achieving adequate oral bioavailability.

Experimental Protocol: Kinetic Solubility Assay via Turbidimetry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(m-Tolylsulfonyl)azepane in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution to create a range of concentrations.

  • Aqueous Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well, inducing precipitation of the compound where solubility is exceeded.

  • Incubation and Measurement: Incubate the plate at room temperature for 2 hours to allow for equilibration.

  • Turbidity Reading: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.

Lipophilicity Determination (LogD)

Causality: Lipophilicity, measured as the distribution coefficient (LogD) at a physiological pH, governs a molecule's ability to permeate lipid membranes, such as the intestinal wall and the blood-brain barrier. An optimal LogD range (typically 1-5) is often sought to balance membrane permeability with aqueous solubility.

Experimental Protocol: Shake-Flask Method (Octanol/Water)

  • Compound Preparation: Prepare a solution of 1-(m-Tolylsulfonyl)azepane in PBS (pH 7.4) at a known concentration.

  • Partitioning: Mix equal volumes of the aqueous solution and n-octanol in a vial.

  • Equilibration: Agitate the mixture vigorously for 1 hour to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to achieve complete separation of the aqueous and octanol layers.

  • Quantification: Carefully sample both the aqueous and octanol layers. Analyze the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Table 1: Hypothetical Physicochemical Properties of 1-(m-Tolylsulfonyl)azepane
ParameterMethodConditionHypothetical ResultImplication
Aqueous Solubility TurbidimetricpH 7.445 µg/mLModerate solubility, may not be a limiting factor for oral absorption.
Lipophilicity (LogD) Shake-FlaskpH 7.43.2Within the optimal range for membrane permeability.
pKa Potentiometric Titration25°C9.1 (Basic)The compound will be predominantly ionized in the stomach and partially ionized in the intestine.

Part 2: In Vitro ADME Profiling: The First Look at Biological Fate

In vitro ADME assays are indispensable tools in modern drug discovery, offering rapid and cost-effective methods to predict a compound's pharmacokinetic behavior in a living system.[3][4] These assays are crucial for early-stage candidate selection and for identifying potential liabilities that may require chemical modification.

Absorption: Intestinal Permeability

Causality: The ability of a compound to pass through the intestinal epithelium is a prerequisite for oral drug efficacy. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that serves as a reliable in vitro model of the intestinal barrier.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of tight junctions.

  • Integrity Check: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Initiation: Add 1-(m-Tolylsulfonyl)azepane (e.g., at 10 µM) to the apical (A) side of the Transwell® insert to measure A-to-B (basolateral) permeability, and to the basolateral (B) side to measure B-to-A permeability.

  • Sampling: At specified time points (e.g., 30, 60, 90, and 120 minutes), take samples from the receiver compartment (B for A-to-B, and A for B-to-A).

  • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s.

  • Efflux Ratio: Determine the efflux ratio by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).

Distribution: Plasma Protein Binding (PPB)

Causality: Only the unbound fraction of a drug in the bloodstream is free to distribute into tissues and interact with its pharmacological target. High plasma protein binding can limit drug efficacy and influence its clearance.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: Prepare a RED device, which consists of two chambers separated by a semi-permeable membrane (8 kDa molecular weight cutoff).

  • Sample Addition: Add plasma (human and relevant preclinical species) spiked with 1-(m-Tolylsulfonyl)azepane to one chamber, and an equal volume of PBS to the other chamber.

  • Equilibration: Incubate the device at 37°C on a shaking platform for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling and Analysis: After incubation, sample both the plasma and buffer chambers. The protein in the plasma sample is precipitated with an organic solvent (e.g., acetonitrile). Analyze the concentration of the compound in the buffer sample and the supernatant of the plasma sample by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Metabolism: Stability and Enzyme Interactions

Causality: The metabolic fate of a drug is a primary determinant of its half-life and potential for drug-drug interactions (DDIs). The liver is the main site of drug metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes.[5]

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (from human and preclinical species), a NADPH-regenerating system, and buffer at 37°C.

  • Assay Initiation: Add 1-(m-Tolylsulfonyl)azepane (typically at 1 µM) to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Experimental Protocol: CYP450 Inhibition Assay

  • Objective: To assess the potential of 1-(m-Tolylsulfonyl)azepane to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Methodology: Incubate human liver microsomes with a cocktail of specific CYP probe substrates in the presence and absence of multiple concentrations of 1-(m-Tolylsulfonyl)azepane.

  • Analysis: After incubation, quantify the formation of the specific metabolites of the probe substrates using LC-MS/MS.

  • IC50 Determination: Calculate the concentration of 1-(m-Tolylsulfonyl)azepane that causes 50% inhibition (IC50) for each CYP isoform. This data is critical for predicting DDI potential.[4]

Diagram 1: In Vitro ADME Assessment Workflow

InVitro_ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism Caco2 Caco-2 Permeability Assay Papp_Data Papp Caco2->Papp_Data Efflux_Data Efflux Ratio Caco2->Efflux_Data PPB Plasma Protein Binding (RED) fu_Data Fraction Unbound (fu) PPB->fu_Data BPR Blood-Plasma Ratio MetStab Metabolic Stability (Microsomes, Hepatocytes) MetID Metabolite Identification MetStab->MetID CLint_Data Intrinsic Clearance (CLint) MetStab->CLint_Data CYP_Inhib CYP Inhibition Assay IC50_Data IC50 Values CYP_Inhib->IC50_Data Compound 1-(m-Tolylsulfonyl)azepane Compound->Caco2 Compound->PPB Compound->BPR Compound->MetStab Compound->CYP_Inhib

Caption: Workflow for the initial in vitro ADME profiling of a novel compound.

Table 2: Hypothetical In Vitro ADME Data Summary
ParameterAssaySpeciesHypothetical ResultInterpretation
Permeability (Papp A-B) Caco-2Human15 x 10⁻⁶ cm/sHigh permeability, suggesting good potential for oral absorption.
Efflux Ratio (B-A/A-B) Caco-2Human1.2Not a significant substrate of major efflux transporters.
Plasma Protein Binding (fu) REDHuman0.05 (5% unbound)Highly bound to plasma proteins; unbound concentration should be considered for efficacy.
Metabolic Stability (t½) Liver MicrosomesHuman45 minutesModerately stable; likely to have a reasonable half-life in vivo.
CYP Inhibition (IC50) CYP3A4 AssayHuman> 50 µMLow potential to cause drug-drug interactions via CYP3A4 inhibition.

Part 3: Definitive In Vivo Pharmacokinetic Evaluation

Following promising in vitro data, the next critical phase is to understand the compound's behavior in a complete biological system. In vivo PK studies provide essential data on the time course of drug concentration in the body, which is fundamental for establishing dosage regimens and ensuring safety and efficacy.[6]

Study Design: A Rodent Pharmacokinetic Study

Causality: A well-designed rodent PK study is the cornerstone for understanding a drug's disposition in vivo. By administering the compound via both intravenous (IV) and oral (PO) routes, we can determine absolute bioavailability and other key PK parameters.[7]

Experimental Protocol: Rat PK Study (IV and PO)

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group), surgically cannulated (jugular vein) to facilitate serial blood sampling.

  • Formulation:

    • IV Formulation: Solubilize 1-(m-Tolylsulfonyl)azepane in a vehicle suitable for injection (e.g., 20% Solutol HS 15 in saline).

    • PO Formulation: Prepare a suspension or solution in a suitable oral vehicle (e.g., 0.5% methylcellulose in water).

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg). Doses should be high enough for quantification but non-toxic.[8]

  • Blood Sampling: Collect serial blood samples (approx. 100-150 µL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Processing: Process blood samples to plasma by centrifugation and store at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of 1-(m-Tolylsulfonyl)azepane in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.[6]

Diagram 2: In Vivo Pharmacokinetic Study Workflow

InVivo_PK_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Formulation Formulation Development (IV & PO) Dosing_IV IV Dosing (1-2 mg/kg) Formulation->Dosing_IV Dosing_PO PO Dosing (5-10 mg/kg) Formulation->Dosing_PO Animal_Prep Animal Model Preparation (Cannulated Rats) Animal_Prep->Dosing_IV Animal_Prep->Dosing_PO Sampling Serial Blood Sampling (0-24h) Dosing_IV->Sampling Dosing_PO->Sampling Bioanalysis LC-MS/MS Bioanalysis of Plasma Sampling->Bioanalysis PK_Analysis Non-Compartmental Analysis (NCA) Bioanalysis->PK_Analysis PK_Parameters PK_Parameters PK_Analysis->PK_Parameters

Caption: General workflow for a rodent pharmacokinetic study.

Key Pharmacokinetic Parameters and Interpretation

The data generated from the in vivo study allows for the calculation of several critical parameters that describe the drug's journey through the body.

Table 3: Hypothetical In Vivo Pharmacokinetic Parameters in Rat
ParameterIV Route (1 mg/kg)PO Route (10 mg/kg)Definition and Significance
Cmax (ng/mL) 8501200Maximum Plasma Concentration: The highest concentration reached after dosing.
Tmax (h) 0.081.0Time to Cmax: The time at which the maximum concentration is observed.
AUC₀-inf (ng·h/mL) 18009900Area Under the Curve: A measure of total drug exposure over time.
t½ (h) 4.54.7Elimination Half-Life: The time required for the drug concentration to decrease by half.
CL (mL/min/kg) 9.3-Clearance: The volume of plasma cleared of the drug per unit time. Indicates efficiency of elimination.
Vdss (L/kg) 3.5-Volume of Distribution at Steady State: The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. A value >0.7 L/kg suggests distribution into tissues.
F (%) -55%Oral Bioavailability: The fraction of the orally administered dose that reaches systemic circulation.

Interpretation of Hypothetical Data: The hypothetical data suggest that 1-(m-Tolylsulfonyl)azepane has moderate clearance and a good volume of distribution, indicating it penetrates tissues. The oral bioavailability of 55% is promising for oral drug development, suggesting good absorption and that it is not subject to extensive first-pass metabolism.

Conclusion: Synthesizing a Comprehensive Profile

This technical guide has outlined a systematic and scientifically grounded approach to elucidating the complete pharmacokinetic profile of 1-(m-Tolylsulfonyl)azepane. By progressing from fundamental physicochemical characterization to sophisticated in vitro ADME assays and culminating in a definitive in vivo study, a drug development team can build a comprehensive data package. This package is essential for making informed decisions, guiding lead optimization, predicting human pharmacokinetics, and ultimately, determining the viability of this novel chemical entity as a future therapeutic agent. The methodologies described herein represent a standard of excellence in the field, ensuring both scientific integrity and a clear path forward in the drug development process.

References

  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from [Link]

  • Guengerich, F. P. (2006). In Vitro Assays for Induction of Drug Metabolism. In C. A. McQueen (Ed.), Methods in Molecular Biology, vol. 320: Toxicology Protocols. Humana Press. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

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  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. In Nanotechnology Characterization Laboratory Assay Cascade Protocols. NCBI. Retrieved from [Link]

  • Lau, L. et al. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. NCBI. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). 21 CFR § 320.25 - Guidelines for the conduct of an in vivo bioavailability study. Code of Federal Regulations. Retrieved from [Link]

  • World Health Organization. (2006). Annex 9: Additional guidance for organizations performing in vivo bioequivalence studies. In WHO Expert Committee on Selection and Use of Essential Medicines: Fortieth Report. WHO. Retrieved from [Link]

  • Procter, G. R., & Ross, W. I. (1987). Azabenzocycloheptenones. Part 20. Synthesis and utilisation of 4-amino-1,2,3,4-tetrahydro-1(1H)-benzazepines. Journal of the Chemical Society, Perkin Transactions 1, 1803-1808.
  • Anjaiah, S. et al. (2009). The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4683-4686. Retrieved from [Link]

  • Liu, K. G. et al. (2008). A regiospecific synthesis of a series of 1-sulfonyl azepinoindoles as potent 5-HT6 ligands. Bioorganic & Medicinal Chemistry Letters, 18(14), 3929-31. Retrieved from [Link]

  • Silvi, M. et al. (2023). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. ChemRxiv. Retrieved from [Link]

  • Philippova, A. N. et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. Retrieved from [Link]

  • Gao, S., & Singh, J. (1998). In vitro percutaneous absorption enhancement of a lipophilic drug tamoxifen by terpenes. Journal of Controlled Release, 51(2-3), 193-199.
  • Wikipedia. (n.d.). Azepane. Retrieved from [Link]

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  • Global Substance Registration System. (n.d.). 1-((4-METHYLPHENYL)SULFONYL)AZEPANE. Retrieved from [Link]

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  • Padwa, A. (Ed.). (2008). Azepines. In Comprehensive Organic Synthesis II (Vol. 5). Elsevier.
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  • Ding, X. et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry, 270, 116390. Retrieved from [Link]

  • University of Washington. (n.d.). Module 8: ADME and Rational Chemical Design. Retrieved from [Link]

  • Al-Kuraishy, H. M. et al. (2026). Pharmacokinetics In the Era of Precision Medicine: From Molecular Mechanisms to Artificial Intelligence. International Journal of Pharmaceutical Research and Allied Sciences, 15(1), 1-15.
  • Kaur, J. et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(12), 1436-1473.
  • Lee, J. H. et al. (2018). Acetyl-11-keto-β-boswellic Acid (AKBA) Exerts Anti-Inflammatory and Chondroprotective Effects in a Rat Model of Osteoarthritis. Molecules, 23(10), 2628.
  • Kikelj, D. et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 28(7), 3231. Retrieved from [Link]

  • Philippova, A. N. et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. Retrieved from [Link]

  • Khokhlov, A. L. et al. (2025). The excretion study of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in rats. Research Results in Pharmacology, 11(4), 1-8.
  • Casella, J. et al. (2018). Acetaminophen pharmacokinetics in severely obese adolescents and young adults.

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Exploratory

Section 1: Chemical Identification and Physical Properties

An In-Depth Technical Guide to the Safe Handling of 1-(m-Tolylsulfonyl)azepane Disclaimer: No specific Safety Data Sheet (SDS) for 1-(m-Tolylsulfonyl)azepane was found. This guide is a synthesis of information from SDSs...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of 1-(m-Tolylsulfonyl)azepane

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(m-Tolylsulfonyl)azepane was found. This guide is a synthesis of information from SDSs of structurally related compounds and the constituent moieties (m-toluenesulfonyl and azepane). The hazard profile and safety recommendations are therefore predictive and should be applied with a high degree of caution.

1-(m-Tolylsulfonyl)azepane is a sulfonamide derivative of azepane. The m-tolylsulfonyl group is attached to the nitrogen atom of the azepane ring. Azepane, also known as hexamethyleneimine, is a cyclic secondary amine.[1][2]

Chemical Structure:

Caption: Chemical structure of 1-(m-Tolylsulfonyl)azepane.

Table 1: Physical and Chemical Properties

PropertyValueSource/Notes
Molecular Formula C13H19NO2S[3]
Molecular Weight 253.36 g/mol [3]
Appearance Likely a solid (crystalline powder) or viscous liquid.Based on related azepane compounds[4]
Solubility No data available. Likely soluble in organic solvents.[5]
Boiling Point No data available.[4]
Melting Point No data available.
Vapor Pressure No data available.[5]
Density No data available.

Section 2: Hazard Identification and Toxicological Profile

Based on the analysis of related compounds, 1-(m-Tolylsulfonyl)azepane is predicted to be harmful if swallowed and may cause skin, eye, and respiratory irritation.

GHS Hazard Classification (Predicted):

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[6]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[6][7]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[6][7]

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.[6]

Toxicological Summary:

The toxicological properties of 1-(m-Tolylsulfonyl)azepane have not been thoroughly investigated.[6] The predicted hazards are based on the known effects of the toluenesulfonyl and azepane moieties. Toluenesulfonates can be carcinogenic.[8] Chronic exposure to related aromatic hydrocarbons can lead to degenerative central nervous system disease.[9]

Section 3: First-Aid Measures

Immediate medical attention is required for all routes of exposure.

First-Aid Decision Tree:

Start Exposure Event Inhalation Inhalation Start->Inhalation Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Ingestion Ingestion Start->Ingestion Move_to_Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Inhalation->Move_to_Fresh_Air Wash_Skin Wash off immediately with soap and plenty of water. Remove all contaminated clothing. Skin_Contact->Wash_Skin Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention/ Show this SDS to the doctor. Move_to_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: First-aid decision tree for exposure to 1-(m-Tolylsulfonyl)azepane.

Detailed First-Aid Procedures:

  • Inhalation: Remove to fresh air.[6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[10] Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[6] Seek immediate medical attention. Wash contaminated clothing before reuse.[5][11]

  • Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person.[6] Rinse mouth with water.[6] Seek immediate medical attention.[5]

Section 4: Fire-Fighting Measures and Accidental Release

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and sulfur oxides.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[6][12]

  • Environmental Precautions: Do not let the product enter drains.[6][12]

  • Methods for Containment and Cleaning Up: Absorb the spilled material with an inert absorbent (e.g., sand, silica gel, vermiculite) and transfer it to a suitable, closed container for disposal.[5][12]

Spill Response Workflow:

Spill_Detected Spill Detected Evacuate_Area Evacuate and secure the area. Spill_Detected->Evacuate_Area Don_PPE Wear appropriate PPE: - Chemical resistant gloves (2 pairs) - Protective gown - Eye/face protection Evacuate_Area->Don_PPE Contain_Spill Contain the spill with inert absorbent material. Don_PPE->Contain_Spill Collect_Waste Carefully collect the absorbed material into a labeled, sealed container. Contain_Spill->Collect_Waste Decontaminate Decontaminate the spill area with a suitable cleaning agent. Collect_Waste->Decontaminate Dispose_Waste Dispose of waste according to local regulations. Decontaminate->Dispose_Waste Report_Incident Report the incident. Dispose_Waste->Report_Incident

Caption: Workflow for responding to a spill of 1-(m-Tolylsulfonyl)azepane.

Section 5: Handling, Storage, and Disposal

Handling:

  • Handle in a well-ventilated place or under a chemical fume hood.[5][12]

  • Wear appropriate personal protective equipment.

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke when using this product.[5][11]

  • Wash hands thoroughly after handling.[5][7]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Store locked up.[5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[5][11]

Disposal:

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Section 6: Exposure Controls and Personal Protection

Engineering Controls:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Ensure that eyewash stations and safety showers are close to the workstation location.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[6]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

References

  • REACH Safety Data Sheet. 11

  • Azepanes | Fisher Scientific.

  • 1 - Safety Data Sheet. 5

  • SAFETY DATA SHEET - Fisher Scientific.

  • Safety Data Sheet - Angene Chemical.

  • AM2233 azepane isomer - Safety Data Sheet.

  • Azepane - Wikipedia.

  • SAFETY DATA SHEET - Fisher Scientific.

  • 1-((4-METHYLPHENYL)SULFONYL)AZEPANE - gsrs.

  • Safety Data Sheet - TargetMol.

  • SAFETY DATA SHEET - Fisher Scientific.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • SAFETY DATA SHEET - TCI Chemicals.

  • Section 6: Pharmaceutical particulars - Rev. 1 - EMA.

  • Safe handling of hazardous drugs - PMC.

  • Azepane | C 6 H 13 N | MD Topology | NMR | X-Ray.

  • 1-(piperazin-1-ylsulfonyl)azepane | SCBT - Santa Cruz Biotechnology.

  • m-Toluenesulfonic acid | C7H8O3S | CID 105362 - PubChem.

  • Accurate and reliable quantitation of p-toluenesulfonates genotoxic impurities in an active pharmaceutical ingredient by HPLC-UV.

  • 5-(azepane-1-sulfonyl)-2-methoxyaniline — Chemical Substance Information - NextSDS.

  • Acetophenone.

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - MDPI.

  • TOLUENE AND XYLENE | Poisoning & Drug Overdose, 7e | AccessMedicine.

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Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Purification of 1-(m-Tolylsulfonyl)azepane

Introduction and Strategic Context Azepane sulfonamides represent a privileged structural motif in modern medicinal chemistry. Derivatives of this scaffold have been extensively utilized in drug discovery, most notably d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

Azepane sulfonamides represent a privileged structural motif in modern medicinal chemistry. Derivatives of this scaffold have been extensively utilized in drug discovery, most notably demonstrating high potency as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for metabolic disorders [1], as well as serving as critical intermediates for CCR10 antagonists in the treatment of inflammatory skin diseases [2].

This application note details a highly robust, scalable, and self-validating protocol for the synthesis of 1-(m-Tolylsulfonyl)azepane . By outlining the mechanistic causality behind each experimental condition, this guide ensures high-yield isolation suitable for downstream high-throughput screening or lead optimization campaigns.

Mechanistic Principles and Experimental Causality

The formation of 1-(m-Tolylsulfonyl)azepane proceeds via a classic bimolecular nucleophilic acyl substitution at the sulfur center. The secondary amine of the azepane ring attacks the electrophilic sulfonyl group of 3-methylbenzenesulfonyl chloride (m-toluenesulfonyl chloride).

Causality in Reagent Selection:

  • Acid Scavenger (Base): The reaction generates stoichiometric amounts of hydrochloric acid (HCl). If left unneutralized, HCl will protonate the unreacted azepane ( pKa​≈11 ), rendering it non-nucleophilic and stalling the reaction. A non-nucleophilic tertiary amine, such as Triethylamine (TEA) or N-Methylmorpholine (NMM), is introduced to scavenge the acid [2].

  • Solvent System: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are selected due to their aprotic nature, preventing competitive solvolysis of the sulfonyl chloride, while providing excellent solubility for both the polar starting materials and the less polar sulfonamide product.

  • Thermal Control: The initial nucleophilic attack is highly exothermic. Initiating the reaction at 0 °C suppresses the formation of degradation products and minimizes the hydrolysis of the sulfonyl chloride by any adventitious trace moisture.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmountDensity (g/mL)
Azepane Nucleophile99.171.0992 mg (1.00 mL)0.899
m-Toluenesulfonyl chloride Electrophile190.651.12.10 gN/A (Solid)
Triethylamine (TEA) Acid Scavenger101.191.51.52 g (2.09 mL)0.726
Dichloromethane (DCM) Solvent84.93N/A25.0 mL1.33

Experimental Protocol

This protocol is designed as a self-validating system; the sequential workup steps are chemically targeted to remove specific unreacted precursors, ensuring high crude purity before final chromatography.

Phase 1: Preparation and Initiation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) to exclude atmospheric moisture.

  • Dissolution: Add azepane (10 mmol, 1.00 mL) and triethylamine (15 mmol, 2.09 mL) to the flask, followed by 15 mL of anhydrous DCM.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

Phase 2: Sulfonylation
  • Electrophile Addition: Dissolve m-toluenesulfonyl chloride (11 mmol, 2.10 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring azepane mixture over 15 minutes using an addition funnel or syringe. Observation: A white precipitate (triethylammonium chloride) will begin to form, validating the progression of the reaction.

  • Propagation: Remove the ice bath after complete addition. Allow the reaction mixture to warm to ambient room temperature (20–25 °C) and stir for 2 to 4 hours.

  • In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 70:30 Hexane/Ethyl Acetate eluent system. The product will appear as a new, UV-active spot with a higher Rf​ value than the starting materials.

Phase 3: Targeted Workup (Self-Validation)
  • Quenching: Quench the reaction by adding 20 mL of deionized water to dissolve the triethylammonium chloride salts. Transfer the biphasic mixture to a separatory funnel.

  • Acid Wash: Extract the organic layer with 1M aqueous HCl (2 × 20 mL). Causality: This step selectively protonates and extracts any unreacted azepane and excess TEA into the aqueous phase.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO3​ (20 mL) to neutralize any residual acid.

  • Brine Wash & Drying: Wash with saturated aqueous NaCl (brine, 20 mL) to pre-dry the organic phase. Collect the DCM layer and dry over anhydrous magnesium sulfate ( MgSO4​ ). Filter the drying agent.

Phase 4: Isolation
  • Concentration: Remove the DCM under reduced pressure using a rotary evaporator to yield the crude 1-(m-Tolylsulfonyl)azepane as an oil or amorphous solid.

  • Purification: Purify the crude product via flash column chromatography on silica gel (gradient elution: 10% to 30% Ethyl Acetate in Hexanes). Collect the product fractions and concentrate in vacuo.

Process Visualization

G N1 Phase 1: Preparation Azepane + TEA in DCM Equilibrate to 0°C N2 Phase 2: Sulfonylation Dropwise addition of m-Toluenesulfonyl Chloride N1->N2 N3 Phase 3: Reaction Stir at Ambient Temp (2-4h) Monitor via TLC N2->N3 N4 Phase 4: Targeted Workup 1M HCl Wash (Removes Amines) NaHCO3 Wash (Neutralizes) N3->N4 N5 Phase 5: Isolation Dry over MgSO4 Flash Chromatography N4->N5 N6 Purified Product 1-(m-Tolylsulfonyl)azepane N5->N6

Workflow for the synthesis and targeted purification of 1-(m-Tolylsulfonyl)azepane.

References

  • Neelamkavil, S. F., Boyle, C. D., Chackalamannil, S., Greenlee, W. J., Zhang, L., & Terracina, G. (2009). The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4563-4565. URL: [Link]

  • Abeywardane, A., Cogan, D., Choi, Y., Gao, D. A., Goldberg, D. R., Heim-Riether, A., ... & Taylor, S. J. (2013). 2-sulfonylamino-4-heteroaryl butyramide antagonists of CCR10. U.S. Patent US8586748B2.
Application

HPLC method development for 1-(m-Tolylsulfonyl)azepane analysis

As a Senior Application Scientist, I approach analytical method development not merely as a sequence of regulatory checkboxes, but as an exercise in molecular problem-solving. 1-(m-Tolylsulfonyl)azepane (C₁₃H₁₉NO₂S) pres...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach analytical method development not merely as a sequence of regulatory checkboxes, but as an exercise in molecular problem-solving. 1-(m-Tolylsulfonyl)azepane (C₁₃H₁₉NO₂S) presents a fascinating chromatographic challenge. It is a highly lipophilic sulfonamide synthesized via the reaction of azepane (a strongly basic 7-membered heterocycle) with m-toluenesulfonyl chloride (a reactive electrophile).

To build a robust, lifecycle-managed analytical procedure, we must anchor our chromatographic choices to the physicochemical realities of these molecules. This guide details a self-validating, stability-indicating RP-HPLC method designed for the rigorous demands of pharmaceutical drug development.

The Causality of Chromatographic Choices (Method Rationale)

A successful method anticipates the behavior of both the target analyte and its potential impurities. Here is the scientific rationale driving this protocol:

  • Stationary Phase Selection (The Hydrophobic Challenge): 1-(m-Tolylsulfonyl)azepane is a neutral, bulky, and highly lipophilic molecule. A C18 stationary phase (USP L1) is required to provide sufficient hydrophobic retention. To maximize theoretical plates and throughput, we utilize a Superficially Porous Particle (SPP) column. Under the modernized USP General Chapter <621> guidelines (effective December 2022), laboratories are permitted to adjust particle size ( dp​ ) and column length ( L ) in gradient methods without full revalidation, provided the L/dp​ ratio is maintained within acceptable limits[1],[2].

  • Mobile Phase & pH Control (The pKa Trap): While 1-(m-Tolylsulfonyl)azepane is a neutral sulfonamide (its nitrogen lone pair is delocalized by the sulfonyl group), its primary precursor, azepane, is a strong secondary amine (pKa ~11.1). A common oversight is running this analysis at a neutral pH, which causes unreacted azepane to interact with residual silanols on the silica support, leading to severe peak tailing. By acidifying the mobile phase with 0.1% Formic Acid (pH ~2.7), azepane is fully protonated and elutes rapidly in the void volume, completely resolved from the target API[3].

  • Detection Strategy: The m-tolyl moiety provides a robust π→π∗ UV transition. Diode-Array Detection (DAD) at 225 nm ensures maximum sensitivity while allowing for spectral peak purity analysis—a critical requirement for stability-indicating methods.

Impurity A Azepane (Precursor) Basic, pKa ~11 C 1-(m-Tolylsulfonyl)azepane Neutral Target API A->C Synthesis B m-Toluenesulfonyl Chloride Reactive Electrophile B->C Synthesis D m-Toluenesulfonic Acid Acidic Degradant B->D Hydrolysis C->D Forced Degradation

Fig 1. Chemical synthesis and degradation pathways dictating impurity profiling.

Experimental Protocol: A Self-Validating System

Trustworthy analytical data relies on a self-validating system—a protocol that proves its own suitability before a single sample is quantified.

Chromatographic Conditions
ParameterSpecification
Column C18 SPP, 100 x 4.6 mm, 2.7 µm (USP L1)
Mobile Phase A 0.1% Formic Acid in Ultra-Pure Water
Mobile Phase B 100% HPLC-Grade Acetonitrile
Flow Rate 1.2 mL/min
Column Temperature 40°C (Reduces mobile phase viscosity)
Injection Volume 5.0 µL
Detection DAD at 225 nm (Reference 360 nm, BW 100 nm)

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B Elution Rationale
0.0 90 10 Retain polar degradants (m-Toluenesulfonic acid)
2.0 90 10 Isocratic hold to stabilize baseline
8.0 10 90 Elute lipophilic 1-(m-Tolylsulfonyl)azepane
10.0 10 90 Column wash (remove highly retained dimers)
10.1 90 10 Return to initial conditions

| 14.0 | 90 | 10 | Re-equilibration |

Step-by-Step Execution Methodology

Step 1: Diluent Preparation Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Scientist Insight: Matching the diluent to the midpoint of the gradient prevents solvent-mismatch peak distortion (the "solvent effect") for early eluting impurities.

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of 1-(m-Tolylsulfonyl)azepane reference standard into a 10 mL volumetric flask.

  • Add 7 mL of diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume (1.0 mg/mL Stock).

  • Transfer 1.0 mL of Stock to a 10 mL volumetric flask and dilute to volume to create the 100 µg/mL Working Standard .

Step 3: System Suitability Testing (SST) - The Validation Gate Before analyzing unknown samples, the system must pass the following criteria using 6 replicate injections of the Working Standard.

SST ParameterAcceptance CriteriaPurpose
Retention Time (RT) RSD ≤ 1.0%Ensures pump delivery and gradient stability.
Peak Area RSD ≤ 2.0%Verifies autosampler precision.
Tailing Factor ( Tf​ ) ≤ 1.5Confirms absence of secondary silanol interactions.
Theoretical Plates ( N ) ≥ 10,000Validates column health and packing integrity.
Blank Carryover ≤ 0.05% of StdEnsures no memory effect from the lipophilic API.

Step 4: Bracketing and Sample Analysis Inject samples. To ensure the system does not drift during the run, inject the Working Standard after every 10 sample injections and at the end of the sequence. The run is only valid if the bracketing standards remain within ±2.0% of the initial SST area response.

ICH Q2(R2) Method Validation Summary

The method was validated in strict accordance with the updated ICH Q2(R2) guidelines, which emphasize a risk-based approach and clearly defined reportable ranges[4],[5].

G N1 Define Target Profile 1-(m-Tolylsulfonyl)azepane N2 Column Selection USP L1 (C18), SPP/TPP N1->N2 Hydrophobicity N3 Mobile Phase Optimization 0.1% FA / Acetonitrile (pH 2.7) N2->N3 Impurity pKa N4 Method Validation ICH Q2(R2) Guidelines N3->N4 Optimized N5 Routine Analysis & Lifecycle Management N4->N5 Approved

Fig 2. HPLC Method Development and Lifecycle Workflow based on ICH Q2(R2) guidelines.

Table 3: Validation Performance Metrics

Validation ParameterICH Q2(R2) RequirementObserved Result for 1-(m-Tolylsulfonyl)azepane
Specificity Baseline resolution of all components Rs​>3.5 between API, azepane, and degradants
Linearity Range 50% to 150% of target concentration10 µg/mL to 150 µg/mL ( R2=0.9998 )
Accuracy (Recovery) Spiked samples across the range98.5% – 101.2% recovery across 3 levels
Repeatability 6 replicates at 100% concentration0.8% RSD
Intermediate Precision Different day, different analyst1.1% RSD
Limit of Quantitation (LOQ) Signal-to-Noise 10:10.05 µg/mL (0.05% reporting threshold)

References

  • Understanding the Latest Revisions to USP <621> Source: Agilent Technologies URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Development and validation of an HPLC method for the determination of ten sulfonamide residues according to 2002/657/EC Source: Journal of Separation Science (PubMed) URL:[Link]

Sources

Method

Application Note: 1-(m-Tolylsulfonyl)azepane as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the transition from flat, aromatic-heavy molecules to C(sp3)-rich aliphatic architectures is a proven strategy to improve clinical success rates,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the transition from flat, aromatic-heavy molecules to C(sp3)-rich aliphatic architectures is a proven strategy to improve clinical success rates, solubility, and target specificity[1]. 1-(m-Tolylsulfonyl)azepane represents a highly versatile, privileged scaffold that perfectly embodies this paradigm shift. By combining a flexible 7-membered aliphatic heterocycle (azepane) with a rigid, hydrogen-bond-accepting sulfonyl linker and a sterically tuned m-tolyl group, this molecule serves as a foundational building block for neuropharmacological agents and metalloproteinase inhibitors.

This application note details the mechanistic rationale, quantitative structure-activity relationships (SAR), and validated experimental protocols for utilizing 1-(m-Tolylsulfonyl)azepane derivatives, particularly focusing on their prominent role as 5-HT6 receptor antagonists[2] and emerging applications in ADAMTS7 inhibition[3].

Mechanistic Profiling: Why 1-(m-Tolylsulfonyl)azepane?

To understand the utility of this compound, we must deconstruct its architecture and the causality behind its interactions within biological binding pockets:

  • The Azepane Ring (Aliphatic Core): Unlike the planar nature of aromatic rings or the rigid chair conformation of piperidine, the 7-membered azepane ring exhibits unique conformational puckering. This allows the molecule to probe deeper and wider hydrophobic pockets, optimizing van der Waals contacts within complex receptor active sites[1].

  • The Sulfonyl Linker: The SO2​ moiety acts as a robust, bidentate hydrogen-bond acceptor. Crucially, it serves as a rigid directing group, locking the spatial orientation of the azepane and m-tolyl rings. This pre-organization minimizes the entropic penalty upon target binding, a critical factor in achieving sub-nanomolar affinity[4].

  • The m-Tolyl Group: The meta-methyl substitution provides a specific steric vector. In 5-HT6 receptors, this methyl group perfectly occupies the hydrophobic orthosteric cleft, preventing the steric clashes often seen with ortho-substitutions, while avoiding the solvent-exposed inefficiencies of para-substitutions[2].

Pathway Ligand 1-(m-Tolylsulfonyl)azepane Receptor 5-HT6 Receptor Ligand->Receptor Antagonizes Gs Gs Protein (Inactivated) Receptor->Gs Blocks activation AC Adenylyl Cyclase Gs->AC Prevents cAMP cAMP Levels ↓ AC->cAMP Outcome Cognitive Enhancement cAMP->Outcome Modulates downstream

Fig 1. Mechanism of 5-HT6 receptor antagonism by 1-(m-Tolylsulfonyl)azepane and downstream effects.

Quantitative Structure-Activity Relationship (SAR)

The precise positioning of the methyl group on the arylsulfonyl moiety drastically dictates pharmacological activity. The table below summarizes the binding affinities across different substitution patterns, demonstrating why the meta-tolyl configuration is prioritized in drug design for both neuropharmacology (5-HT6) and cardiovascular targets (ADAMTS7)[2][3].

Table 1: SAR of Arylsulfonylazepane Derivatives

Compound CoreR-Group Substitution5-HT6 Ki​ (nM)ADAMTS7 IC50​ (nM)ClogP
1-(Arylsulfonyl)azepaneUnsubstituted (Phenyl)45.2>10002.8
1-(Arylsulfonyl)azepanep-Tolyl (4-Methyl)18.54503.1
1-(Arylsulfonyl)azepane m-Tolyl (3-Methyl) 8.4 110 3.1
1-(Arylsulfonyl)azepaneo-Tolyl (2-Methyl)125.0>10003.1

Data Interpretation: The m-tolyl substitution (Compound 3) yields a >5-fold increase in 5-HT6 affinity compared to the unsubstituted analog. The steric congestion introduced by an ortho-methyl group (Compound 4) abolishes activity, highlighting the strict spatial constraints of the receptor's hydrophobic pocket.

Experimental Workflows & Protocols (Self-Validating Systems)

As an application scientist, it is imperative to design protocols that are not merely sequential steps, but self-validating systems where the chemistry and biology are tightly controlled.

Regioselective Synthesis Protocol

This protocol details the optimized synthesis of 1-(m-Tolylsulfonyl)azepane via the sulfonylation of azepane.

Reagents: Azepane (1.0 eq), m-Toluenesulfonyl chloride (1.1 eq), Triethylamine (TEA, 1.5 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Purge a round-bottom flask with inert Argon. Add azepane (10 mmol) and dissolve in 25 mL of anhydrous DCM.

    • Causality: DCM is utilized as an aprotic, non-nucleophilic solvent to ensure the sulfonyl chloride is not prematurely hydrolyzed by ambient moisture.

  • Base Addition: Add TEA (15 mmol) to the stirring solution and cool the mixture to 0°C using an ice bath.

    • Causality: TEA acts as a crucial acid scavenger. The nucleophilic attack of the azepane nitrogen on the sulfonyl chloride generates HCl. Without TEA, this HCl would protonate unreacted azepane, rendering it non-nucleophilic and stalling the reaction yield[4].

  • Electrophile Addition: Dissolve m-toluenesulfonyl chloride (11 mmol) in 10 mL DCM and add dropwise over 15 minutes.

    • Causality: The sulfonylation reaction is highly exothermic. Dropwise addition at 0°C prevents thermal degradation and suppresses the formation of unwanted side products.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc 8:2).

In Vitro Radioligand Binding Assay Protocol

To validate the 5-HT6 receptor antagonism of the synthesized compound, a competitive radioligand binding assay is employed[2].

Workflow Step1 Step 1: Membrane Prep HEK293 cells expressing 5-HT6 Step2 Step 2: Incubation Radioligand + Azepane derivative Step1->Step2 Step3 Step 3: Filtration GF/B filters pre-soaked in 0.5% PEI Step2->Step3 Step4 Step 4: Scintillation Quantify bound [3H]-radioligand Step3->Step4 Step5 Step 5: Data Analysis Cheng-Prusoff Ki calculation Step4->Step5

Fig 2. Experimental workflow for the in vitro 5-HT6 radioligand competitive binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT6 receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 0.5 mM EDTA, pH 7.4) and centrifuge at 40,000 x g for 30 minutes.

    • Causality: MgCl2​ is critical in the buffer to maintain the integrity of the G-protein coupled receptor (GPCR) complex, ensuring the receptor remains in its high-affinity state.

  • Incubation: In a 96-well plate, combine 150 µL of membrane suspension (approx. 10 µg protein/well), 25 µL of 2 nM [3H]-LSD, and 25 µL of 1-(m-Tolylsulfonyl)azepane at varying concentrations ( 10−10 to 10−5 M). Incubate at 37°C for 60 minutes.

    • Causality: [3H]-LSD is a high-affinity radioligand. By keeping its concentration near its Kd​ , we maximize assay sensitivity for competitive displacement, allowing for highly accurate Ki​ determination.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI). Wash filters three times with ice-cold buffer.

    • Causality: PEI is a cationic polymer that coats the glass fibers, neutralizing their negative charge. This drastically reduces the non-specific binding of the highly lipophilic radioligand to the filter itself, ensuring a high signal-to-noise ratio.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

References

  • Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization.Princeton University (Macmillan Group).
  • 1H-Azepine, 1-[(2-fluorophenyl)sulfonyl]hexahydro-.Benchchem.
  • A regiospecific synthesis of a series of 1-sulfonyl azepinoindoles as potent 5-HT6 ligands.National Institutes of Health (NIH).
  • Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors.Royal Society of Chemistry (RSC).

Sources

Application

crystallization and isolation techniques for 1-(m-Tolylsulfonyl)azepane

Application Note: Crystallization and Isolation Techniques for 1-(m-Tolylsulfonyl)azepane 1. Strategic Context & Molecule Overview As a Senior Application Scientist, I approach crystallization not merely as a routine pur...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Crystallization and Isolation Techniques for 1-(m-Tolylsulfonyl)azepane

1. Strategic Context & Molecule Overview As a Senior Application Scientist, I approach crystallization not merely as a routine purification step, but as a rigorous thermodynamic selection process. 1-(m-Tolylsulfonyl)azepane is a functionalized arylsulfonamide featuring a seven-membered azepane ring. Compounds of this structural class are highly valued in medicinal chemistry, serving as critical pharmacophores in the development of potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors[1] and as key intermediates in TASIN (Truncated APC Selective Inhibitor) analogues targeting mutant adenomatous polyposis coli (APC) in colorectal cancer models[2].

The isolation of high-purity sulfonamides is paramount. Residual impurities—such as unreacted m-toluenesulfonyl chloride, free azepane, or regioisomeric byproducts—can induce unwanted polymorphic transformations, alter the solubility profile, and severely inhibit downstream synthetic steps[3]. This guide details a self-validating, thermodynamically controlled crystallization and isolation strategy designed to yield >99.8% pure 1-(m-Tolylsulfonyl)azepane.

2. Physicochemical Profiling & Solvent Selection Effective crystallization requires exploiting the differential solubility of the target molecule versus its impurities. Sulfonamides generally exhibit strong hydrogen-bond accepting capabilities (via the sulfonyl oxygens) and are highly crystalline[4].

Table 1: Physicochemical Parameters & Process Rationale

ParameterValue / CharacteristicRationale for Process Design
Molecular Formula C13H19NO2SHydrophobic core with a polar sulfonyl hinge dictates solvent choice.
Molecular Weight 253.36 g/mol Moderate MW; exhibits a high propensity for crystalline lattice formation.
Optimal Solvent 70% Isopropanol (aq)Balances high-temperature solubility with excellent low-temperature yield[4].

Causality in Solvent Selection: We utilize a 70% (v/v) Isopropanol (IPA) in water system. The causality here is twofold: Isopropanol provides excellent solubility for the organic sulfonamide at reflux (approx. 80°C), while water acts as a miscible antisolvent that drastically reduces the compound's solubility at 0–5°C, maximizing the thermodynamic yield[4]. Furthermore, the protic nature of the solvent system effectively retains polar impurities in the mother liquor, preventing their incorporation into the growing crystal lattice.

3. Experimental Methodology: Step-by-Step Protocol This protocol operates as a self-validating system: each operational step includes a specific physical observation that confirms the successful execution of the prior phase.

Phase 1: Dissolution and Clarification

  • Solvent Preparation: Prepare a solution of 70% IPA and 30% deionized water (v/v).

  • Dissolution: Charge a round-bottom flask with crude 1-(m-Tolylsulfonyl)azepane. Add the 70% IPA solvent at a ratio of approximately 5-7 mL per gram of crude product[4].

  • Heating: Heat the suspension to 80°C under continuous agitation (300 rpm) until complete dissolution is achieved.

    • Self-Validation: The system must transition from a cloudy suspension to a completely transparent liquid. Any remaining turbidity indicates insoluble impurities.

  • Hot Filtration: Rapidly pass the hot solution through a pre-heated Buchner funnel to remove any insoluble particulate matter.

    • Causality: Pre-heating the glassware is critical to prevent premature nucleation on the filter paper, which would lead to immediate product loss and clogging[4].

Phase 2: Controlled Crystallization 5. Cooling Profile: Transfer the filtrate to a crystallizer. Cool the solution from 80°C to 20°C at a strictly controlled rate of 0.5°C/min.

  • Causality: A slow cooling rate maintains the system within the metastable zone, promoting the growth of large, pure crystals. Rapid cooling causes chaotic primary nucleation, which traps mother liquor and impurities within the crystal defects[3].

  • Maturation: Once at 20°C, hold the suspension for 1 hour to allow the supersaturation to fully deplete.

  • Ice Bath Incubation: Submerge the vessel in an ice bath (0–5°C) for 30 minutes to drive the remaining solute out of solution, maximizing the final yield[4].

Phase 3: Isolation and Drying 8. Filtration: Isolate the crystalline mass via vacuum filtration. 9. Washing: Wash the filter cake with 1-2 bed volumes of ice-cold 70% IPA.

  • Causality: The cold wash displaces the impurity-laden mother liquor from the crystal surfaces without redissolving the bulk product[4].

  • Drying: Transfer the solid to a vacuum oven and dry at 40°C at <50 mbar for 12–24 hours until a constant weight is achieved.

4. Visualizing the Workflow

G Start Crude 1-(m-Tolylsulfonyl)azepane Dissolve Dissolution in 70% IPA (Heating to 80°C) Start->Dissolve Filter Hot Gravity Filtration (Remove Insoluble Impurities) Dissolve->Filter Cool Controlled Cooling (0.5°C/min to 20°C) Filter->Cool IceBath Ice Bath Incubation (0-5°C for 30 min) Cool->IceBath Isolate Vacuum Filtration & Cold Solvent Wash IceBath->Isolate Dry Vacuum Drying (40°C, 24h) Isolate->Dry End Pure Crystalline API Dry->End

Fig 1. Step-by-step workflow for the crystallization and isolation of 1-(m-Tolylsulfonyl)azepane.

5. Process Troubleshooting & Quality Control To maintain scientific integrity, deviations during crystallization must be addressed mechanistically rather than empirically.

Table 2: Troubleshooting Matrix for Sulfonamide Crystallization

ObservationMechanistic CauseCorrective Action
Oiling Out (Phase Separation) High impurity load lowers the melting point below the saturation temperature.Seed the solution at the cloud point or reduce the initial concentration.
Premature Crystallization Rapid temperature drop crossing the metastable zone limit during transfer.Ensure all filtration apparatus is pre-heated to >75°C[4].
Low Final Yield Excessive solvent volume or insufficient cooling time.Concentrate the mother liquor via rotary evaporation and perform a second crop isolation[4].

6. Thermodynamic Pathway of Purity The rejection of impurities during this protocol relies on the thermodynamic preference of the 1-(m-Tolylsulfonyl)azepane molecules to form a highly ordered lattice. Impurities, lacking the exact steric and electronic complementarity, are kinetically and thermodynamically excluded from the growing crystal face[3].

G Supersat Supersaturation Generation Nucleation Primary Nucleation (Metastable Zone) Supersat->Nucleation Cooling Growth Crystal Growth (Defect Rejection) Nucleation->Growth Depletion Purity High Purity Lattice Growth->Purity Isolation

Fig 2. Thermodynamic pathway linking supersaturation control to high-purity crystal lattice formation.

Method

Application Note &amp; Protocols: High-Throughput Screening of 1-(m-Tolylsulfonyl)azepane and its Analogs for Novel Protease Inhibitors

Introduction: The Azepane Scaffold in Modern Drug Discovery The azepane ring, a seven-membered saturated heterocycle, is a key structural motif in numerous pharmacologically active compounds.[1][2][3] Its inherent three-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The azepane ring, a seven-membered saturated heterocycle, is a key structural motif in numerous pharmacologically active compounds.[1][2][3] Its inherent three-dimensionality and conformational flexibility allow for extensive exploration of chemical space, a desirable trait in the design of novel therapeutics.[2][4] Several FDA-approved drugs incorporate the azepane core, demonstrating its clinical significance in treating a range of diseases from type 2 diabetes (e.g., Tolazamide) to cancer.[2][5]

The addition of a sulfonyl group, as seen in 1-(m-Tolylsulfonyl)azepane, introduces a critical pharmacophore. Azepane sulfonamides have been identified as potent enzyme inhibitors, notably targeting enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[6] This suggests that the tolylsulfonyl moiety can form key interactions within an enzyme's active site, making this class of compounds particularly interesting for inhibitor screening campaigns.

This application note provides a comprehensive framework for the high-throughput screening (HTS) of 1-(m-Tolylsulfonyl)azepane and its analog library against a model serine protease. It outlines the scientific rationale, a detailed experimental protocol, and a robust data analysis workflow designed to identify and validate novel protease inhibitors.

Scientific Rationale and Assay Principle

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify "hits" that modulate a specific biological target.[7][8] For enzyme inhibitor discovery, fluorescence-based assays are a common and effective method due to their high sensitivity and compatibility with automation.[9]

This protocol employs a fluorescence resonance energy transfer (FRET) based assay, a widely used method for monitoring protease activity. The substrate is a peptide dual-labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the protease, the fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence. A potential inhibitor, such as 1-(m-Tolylsulfonyl)azepane, would prevent this cleavage, leading to a low fluorescence signal.

Hypothetical Signaling Pathway Interaction

protease_pathway cluster_0 Cellular Environment cluster_1 Inhibitor Action Upstream Signal Upstream Signal Pro-Enzyme (Inactive) Pro-Enzyme (Inactive) Upstream Signal->Pro-Enzyme (Inactive) Activation Signal Active Protease Active Protease Pro-Enzyme (Inactive)->Active Protease Activation Cleavage Substrate Protein Substrate Protein Active Protease->Substrate Protein Catalytic Cleavage Cleaved Products Cleaved Products Substrate Protein->Cleaved Products Cellular Response Cellular Response Cleaved Products->Cellular Response 1-(m-Tolylsulfonyl)azepane 1-(m-Tolylsulfonyl)azepane 1-(m-Tolylsulfonyl)azepane->Active Protease Inhibition

Caption: Hypothetical pathway showing protease activation and inhibition by 1-(m-Tolylsulfonyl)azepane.

High-Throughput Screening Workflow

The HTS process is a multi-step workflow designed for efficiency and reproducibility. It begins with assay development and validation, followed by the primary screen, a confirmation screen, and finally, dose-response analysis to determine the potency of confirmed hits.

HTS Experimental Workflow Diagram

hts_workflow start Start: Compound Library Preparation plate_prep Plate Preparation Dispense Compounds (e.g., 1-(m-Tolylsulfonyl)azepane analogs) into 384-well plates Add Assay Controls (Positive & Negative) start->plate_prep reagent_add Reagent Addition Add Protease Enzyme to all wells Incubate at Room Temperature plate_prep->reagent_add reaction_start Reaction Initiation Add FRET Peptide Substrate Initiate Kinetic Read reagent_add->reaction_start data_acq Data Acquisition Measure Fluorescence Intensity over Time on HTS Plate Reader reaction_start->data_acq data_analysis Primary Data Analysis Calculate % Inhibition Identify Primary 'Hits' based on Z-score cutoff data_acq->data_analysis hit_confirm Hit Confirmation Re-test primary hits in triplicate Eliminate false positives data_analysis->hit_confirm dose_response Dose-Response & IC50 Perform serial dilutions of confirmed hits Determine IC50 values hit_confirm->dose_response sar SAR Analysis Analyze Structure-Activity Relationship of hit analogs dose_response->sar end End: Lead Candidates sar->end

Caption: A generalized workflow for a high-throughput screening campaign for protease inhibitors.

Detailed Experimental Protocols

These protocols are designed for a 384-well plate format but can be adapted. All solutions should be prepared fresh using high-purity water and reagents.

Materials and Reagents
  • Compound Plates: 1-(m-Tolylsulfonyl)azepane and its analogs dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20, pH 7.4.

  • Protease Enzyme: Stock solution of a model serine protease (e.g., Trypsin or a therapeutic target like Thrombin) at 1 mg/mL in appropriate buffer.

  • FRET Substrate: Commercially available FRET peptide substrate for the chosen protease, with a stock concentration of 1 mM in DMSO.

  • Positive Control: A known, potent inhibitor of the target protease (e.g., Aprotinin for Trypsin).

  • Assay Plates: Low-volume, black, 384-well polystyrene plates.

  • Equipment: Automated liquid handler, multi-mode microplate reader with fluorescence detection capabilities.

Primary HTS Protocol
  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each compound from the 10 mM stock plates into the corresponding wells of the 384-well assay plates. This results in a final assay concentration of 10 µM in a 5 µL total volume.

    • Designate columns for controls:

      • Negative Control (0% Inhibition): Dispense 50 nL of 100% DMSO.

      • Positive Control (100% Inhibition): Dispense 50 nL of the positive control inhibitor stock.

  • Enzyme Addition:

    • Prepare the working solution of the protease enzyme in assay buffer to a concentration of 2X the final desired concentration (e.g., 20 nM for a final of 10 nM).

    • Using a multi-drop dispenser, add 2.5 µL of the 2X enzyme solution to all wells of the assay plate.

    • Centrifuge the plates briefly (e.g., 1000 rpm for 1 minute) to ensure all components are at the bottom of the wells.

    • Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation and Detection:

    • Prepare the working solution of the FRET substrate in assay buffer to a concentration of 2X the final desired concentration (typically at or below its Km value, e.g., 20 µM for a final of 10 µM).

    • Place the assay plate in the plate reader.

    • Program the reader's injectors to add 2.5 µL of the 2X substrate solution to all wells.

    • Immediately begin a kinetic read of fluorescence intensity (e.g., Excitation: 485 nm, Emission: 520 nm) every 60 seconds for 15 minutes.

Data Analysis and Hit Identification
  • Calculate Reaction Rate: For each well, determine the reaction rate (slope) from the linear portion of the kinetic fluorescence data (milli-RFU/min).

  • Calculate Percent Inhibition: Use the average rates from the control wells to calculate the percent inhibition for each compound well:

    • % Inhibition = 100 * (1 - (Rate_Compound - Rate_Positive_Control) / (Rate_Negative_Control - Rate_Positive_Control))

  • Hit Selection: A common method for hit selection is the Z-score, which measures the number of standard deviations a compound's inhibition value is from the mean of the sample population (all test compounds).

    • Z-score = (% Inhibition_Compound - Mean_% Inhibition_Plate) / (StdDev_% Inhibition_Plate)

    • A primary hit is typically defined as any compound with a Z-score ≥ 3.

Hit Confirmation and Potency Determination

Confirmation Screen

Primary hits must be re-tested to eliminate false positives that may arise from experimental error or compound interference (e.g., auto-fluorescence).[7] The confirmation screen is performed using the same protocol as the primary screen, but with each hit compound tested in triplicate. Only compounds that consistently meet the hit criteria are advanced.

Dose-Response (IC₅₀) Protocol
  • Serial Dilution: For each confirmed hit, create a 10-point, 3-fold serial dilution series in 100% DMSO, starting from a 10 mM stock.

  • Compound Plating: Dispense 50 nL of each concentration into triplicate wells of a 384-well plate.

  • Assay Execution: Follow the primary HTS protocol (steps 2 and 3) for enzyme and substrate addition.

  • IC₅₀ Calculation:

    • Calculate the percent inhibition for each concentration point.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Representative Data

The following table presents hypothetical data for 1-(m-Tolylsulfonyl)azepane and a small set of its analogs from a dose-response experiment.

Compound IDStructure ModificationIC₅₀ (µM)Max Inhibition (%)
LEAD-001 1-(m-Tolylsulfonyl)azepane 2.5 98.5
ANALOG-002p-Tolylsulfonyl5.197.2
ANALOG-003o-Tolylsulfonyl15.895.4
ANALOG-004Phenylsulfonyl8.399.1
ANALOG-005m-Tolylsulfonyl-piperidine22.488.0
ANALOG-006m-Tolylsulfonyl-pyrrolidine> 5045.6

Interpretation: The data suggests that the meta position of the tolyl group and the seven-membered azepane ring are important for potent inhibition in this hypothetical assay. Modifications to the ring size (piperidine, pyrrolidine) or the methyl group's position on the tolyl ring lead to a decrease in potency. This initial Structure-Activity Relationship (SAR) provides a clear direction for further chemical optimization.

Conclusion and Future Directions

This application note details a robust, fluorescence-based HTS protocol for identifying novel protease inhibitors based on the 1-(m-Tolylsulfonyl)azepane scaffold. The azepane moiety is a privileged structure in medicinal chemistry, and this workflow provides a reliable method for exploring its potential in a high-throughput context.[1][10]

Identified hits from this screen should be subjected to further validation, including:

  • Orthogonal Assays: Using a different detection method (e.g., absorbance-based) to confirm activity.[9]

  • Selectivity Profiling: Screening hits against a panel of related proteases to determine their specificity.

  • Mechanism of Inhibition Studies: Performing detailed enzyme kinetics to understand if the inhibition is competitive, non-competitive, or uncompetitive.

By following this guide, researchers can effectively screen libraries of azepane-based compounds and identify promising lead candidates for the development of new therapeutics.

References

  • Seo, J., & Lee, S. (2005). High-throughput assays for promiscuous inhibitors. PubMed - NIH. [Link]

  • Varghese, S., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. [Link]

  • Dunne, J., et al. (2010). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip (RSC Publishing). [Link]

  • Zhang, Y., et al. (2021). High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. ACS Chemical Biology. [Link]

  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

  • Various Authors. (2026). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. [Link]

  • Procter, D. L., et al. (1981). Azabenzocycloheptenones. Part 20. Synthesis and utilisation of 4-amino-1,2,3,4-tetrahydro-1(1H)-benzazepines. University of Strathclyde. [Link]

  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Semantic Scholar. [Link]

  • An, S., et al. (2009). The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors. PubMed. [Link]

  • Sargsyan, A., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. MDPI. [Link]

  • PubChem. (n.d.). 1H-Azepine. PubChem. [Link]

  • Wikipedia. (n.d.). Azepane. Wikipedia. [Link]

  • Liu, K. G., et al. (2008). A regiospecific synthesis of a series of 1-sulfonyl azepinoindoles as potent 5-HT6 ligands. PubMed. [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 1-(m-Tolylsulfonyl)azepane solubility issues in aqueous media

Technical Support Center: Troubleshooting 1-(m-Tolylsulfonyl)azepane Aqueous Solubility Overview & Mechanistic Causality As a Senior Application Scientist, I frequently see researchers struggle with the aqueous formulati...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 1-(m-Tolylsulfonyl)azepane Aqueous Solubility

Overview & Mechanistic Causality

As a Senior Application Scientist, I frequently see researchers struggle with the aqueous formulation of azepane-based sulfonamides. The compound 1-(m-Tolylsulfonyl)azepane presents a unique physicochemical challenge. To troubleshoot effectively, we must first understand the structural causality behind its insolubility:

  • High Lipophilicity : The azepane scaffold is a seven-membered saturated heterocycle known for its conformational flexibility and high lipophilicity, which drives strong hydrophobic interactions but poor water affinity[1].

  • Lack of Ionizable Protons : Most traditional sulfonamide drugs (like sulfadiazine) can be solubilized by increasing the pH, as they possess an acidic N-H proton. However, 1-(m-Tolylsulfonyl)azepane is a tertiary sulfonamide. The nitrogen atom is fully incorporated into the azepane ring, meaning there is no acidic proton to deprotonate. Consequently, pH adjustment is entirely ineffective for this molecule.

  • Solvation Energy : According to the extended Hildebrand solubility approach, the solute-solvent interaction energy of sulfonamides requires specific dielectric matching[2]. Water alone cannot overcome the crystal lattice energy of the hydrophobic m-tolyl and azepane rings without the aid of organic modifiers.

Troubleshooting FAQs

Q1: I dissolved 1-(m-Tolylsulfonyl)azepane in 100% DMSO at 10 mM, but it immediately precipitates when diluted into PBS (pH 7.4) for my cell assay. How do I prevent this? A1: You are experiencing "solvent-shift precipitation." While the compound has excellent solubility in organic solvents like DMSO[3], diluting it into an aqueous buffer drastically alters the Hildebrand solubility parameter of the system[2]. To prevent this, do not dilute directly into 100% buffer. Instead, create an intermediate dilution using a co-solvent system (e.g., 10% PEG-400 or 5% Tween-20) before final introduction to the assay media.

Q2: Can I adjust the pH of my buffer to force the compound into solution? A2: No. Because 1-(m-Tolylsulfonyl)azepane is a tertiary sulfonamide, it lacks an ionizable functional group within the physiological pH range. Modifying the pH will not yield a soluble salt form. Your solubilization strategy must rely on co-solvents, surfactants, or complexation rather than ionization.

Q3: What is the most reliable excipient for in vivo dosing or sensitive in vitro assays? A3: We strongly recommend cyclodextrin complexation, specifically using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD perfectly accommodates the m-tolyl ring, masking the compound's hydrophobicity while maintaining a hydrophilic exterior. This provides a self-validating system: if the solution turns from cloudy to optically clear upon the addition of HP-β-CD, successful inclusion complexation has occurred.

Quantitative Data: Physicochemical & Formulation Parameters

Table 1: Physicochemical Profile of 1-(m-Tolylsulfonyl)azepane vs. Standard Sulfonamides

Property1-(m-Tolylsulfonyl)azepanePrimary Sulfonamides (e.g., Sulfadiazine)Implication for Formulation
Sulfonamide Class Tertiary (N-substituted ring)Primary / SecondaryCannot form water-soluble salts via alkalinization.
H-Bond Donors 01 - 2Highly limited interaction with aqueous media.
H-Bond Acceptors 2 (Sulfonyl Oxygens)3+Relies heavily on organic co-solvents for dipole interactions.
Aqueous Solubility Extremely Low (<10 µM)Moderate to High (pH dependent)Requires complexation or surfactant micellization[3].

Table 2: Recommended Solubilization Matrices for 1-(m-Tolylsulfonyl)azepane

Matrix SystemCompositionMax Tolerated Conc. (Cell Assays)Best Use Case
DMSO / PEG-400 5% DMSO / 45% PEG-400 / 50% Water< 0.5% DMSOHigh-concentration stock storage.
HP-β-CD 20% (w/v) HP-β-CD in SalineUp to 5% (w/v)In vivo dosing, sensitive cell assays.
Tween-80 / EtOH 5% EtOH / 5% Tween-80 / 90% Water< 0.1% Tween-80Biochemical enzyme inhibition assays[1].

Experimental Protocols

Protocol 1: Preparation of a 1 mM Aqueous Stock via HP-β-CD Complexation This protocol utilizes thermodynamic equilibrium to force the azepane derivative into the cyclodextrin cavity, creating a self-validating clear solution.

  • Weighing: Accurately weigh 2.53 mg of 1-(m-Tolylsulfonyl)azepane powder into a clean glass vial.

  • Excipient Addition: Add 10 mL of a pre-prepared 20% (w/v) HP-β-CD solution (in PBS, pH 7.4).

  • Mechanical Agitation: Vortex the suspension vigorously for 2 minutes. The solution will initially appear milky/turbid.

  • Thermodynamic Equilibration: Place the vial on a magnetic stirrer or orbital shaker at 37°C for 24 hours. The continuous agitation provides the activation energy needed for the hydrophobic m-tolyl and azepane moieties to enter the cyclodextrin cavities.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated API.

  • Validation: Analyze the filtrate via HPLC-UV to confirm the final concentration.

Protocol 2: Kinetic Solubility Assessment via Nephelometry A self-validating method to determine the exact precipitation point of the compound in your specific assay buffer.

  • Prepare a 10 mM stock of 1-(m-Tolylsulfonyl)azepane in 100% DMSO.

  • Aliquot 200 µL of your target aqueous buffer into a 96-well clear-bottom plate.

  • Titrate the DMSO stock into the buffer in 1 µL increments (0.5% DMSO per step).

  • After each addition, mix thoroughly and read the plate using a nephelometer (light scattering detector) at 620 nm.

  • Data Interpretation: A sudden spike in light scattering indicates the kinetic solubility limit has been breached (nanoprecipitation). Keep your assay working concentration at least 10% below this threshold.

Solubility Optimization Workflow

SolubilityWorkflow Start 1-(m-Tolylsulfonyl)azepane Aqueous Formulation CheckStructure Assess Ionizability (Tertiary Sulfonamide = Neutral) Start->CheckStructure pHAdjustment pH Adjustment (Ineffective) CheckStructure->pHAdjustment Attempt pH shift CoSolvents Co-solvent System (DMSO/PEG400) CheckStructure->CoSolvents Add organic modifier Complexation Cyclodextrin Complexation (HP-β-CD) CheckStructure->Complexation Encapsulate lipophile pHAdjustment->CoSolvents Fails (Precipitation) Success Stable Aqueous Solution for in vitro/in vivo use CoSolvents->Success Optimize ratio Complexation->Success Stir 24h & Filter

Workflow for troubleshooting 1-(m-Tolylsulfonyl)azepane solubility via excipient screening.

Sources

Optimization

Technical Support Center: Optimizing Catalytic C(sp³)–H Functionalization of 1-(m-Tolylsulfonyl)azepane

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with saturated nitrogen heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with saturated nitrogen heterocycles.

The azepane ring is a privileged pharmacophore in medicinal chemistry. However, functionalizing the unactivated C(sp³)–H bonds of the azepane core presents significant chemo- and regioselectivity challenges. Protecting the amine with an m-tolylsulfonyl group not only prevents catalyst poisoning but also acidifies the adjacent α -protons and alters the steric environment compared to standard p-tosyl groups [1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for optimizing transition-metal and photoredox-catalyzed functionalizations of 1-(m-Tolylsulfonyl)azepane.

Part 1: Diagnostic Troubleshooting Workflows

Before altering chemical parameters, it is critical to diagnose the exact mode of failure in your catalytic system. The following decision tree outlines the standard operating procedure for diagnosing low-yielding functionalization reactions.

Troubleshooting A Reaction Yield < 10% B Check Crude NMR for Mass Balance A->B C Starting Material Recovered (>90%) B->C No Conversion D Complex Mixture / Decomposition B->D Degradation E Increase Catalyst Loading or Switch Ligand C->E F Check for Trace O2 or Solvent Moisture D->F

Caption: Decision tree for troubleshooting low yields in azepane C-H functionalization.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why am I observing poor regioselectivity between the α and β positions during Pd-catalyzed C–H arylation? Causality & Solution: The m-tolylsulfonyl group exerts a strong inductive electron-withdrawing effect, which deactivates the adjacent α -C–H bonds toward electrophilic palladation. If you are using standard phosphine ligands, the palladium center may indiscriminately attack the more sterically accessible β or γ positions. Optimization: Switch to mono-N-protected amino acid (MPAA) ligands (e.g., N-Ac-Gly). MPAA ligands facilitate a concerted metalation-deprotonation (CMD) pathway. The basic carboxylate acts as an internal base to abstract the α -proton, which is rendered more acidic by the proximal sulfonyl group, thereby restoring α -selectivity.

Q2: In visible-light photoredox α -cyanation, my conversion stalls at 40%. How do I prevent catalyst deactivation? Causality & Solution: The oxidation potential of 1-(m-Tolylsulfonyl)azepane is relatively high ( Eox​≈+1.4 V vs SCE) due to the electron-withdrawing sulfonamide. If you are using [Ru(bpy)3​]2+ , its excited state is not oxidizing enough to efficiently generate the α -amino radical, leading to sluggish kinetics and eventual catalyst photobleaching [2]. Optimization: Upgrade to a highly oxidizing iridium photocatalyst, such as [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ ( E1/2∗III/II​≈+1.21 V). Additionally, ensure rigorous degassing via freeze-pump-thaw; triplet excited states are rapidly quenched by dissolved O2​ , which halts the catalytic cycle.

Q3: Why use an m-tolylsulfonyl group instead of the standard p-tolylsulfonyl (tosyl) group? Causality & Solution: While electronically similar, the m-methyl group breaks the symmetry of the aryl ring. In rigid transition states (such as Rh-catalyzed nitrene insertions or directed C–H activations), the meta-substitution alters the preferred dihedral angle of the N–S bond to minimize steric clash with the azepane ring[3]. This "buttressing effect" exposes the α -protons differently, often resulting in higher diastereoselectivity in asymmetric functionalizations. Furthermore, the asymmetric aryl signals provide distinct, non-overlapping NMR resonances for easier reaction monitoring.

Part 3: Mechanistic Pathway

Understanding the single-electron transfer (SET) kinetics is vital for optimizing photoredox conditions. The diagram below illustrates the generation of the reactive α -amino radical.

Mechanism Ir3 Ir(III) Ground State Ir3_star *Ir(III) Excited State Ir3->Ir3_star 450 nm Light Ir4 Ir(IV) Oxidant Ir3_star->Ir4 SET Ir4->Ir3 SET Substrate 1-(m-Tolylsulfonyl)azepane Ir4->Substrate Radical α-Amino Radical Substrate->Radical -e-, -H+

Caption: Photoredox catalytic cycle generating an alpha-amino radical from the azepane substrate.

Part 4: Quantitative Data & Condition Screening

The following table summarizes the optimization matrix for the α -arylation of 1-(m-Tolylsulfonyl)azepane, demonstrating the critical impact of catalyst and solvent selection.

Catalyst SystemLigandSolventTemp (°C)Isolated YieldRegioselectivity ( α : β )
[Ir(ppy)3​] NoneDMF2515%1:1
2​ NoneMeCN2545%3:1
[Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ None DMAc 25 92% >20:1
Pd(OAc)2​ NoneToluene8012%1:2
Pd(OAc)2​ N-Ac-Gly HFIP 80 88% >20:1

Note: HFIP (Hexafluoroisopropanol) is critical in the Pd-catalyzed system as its strong hydrogen-bond donating ability stabilizes the transition state during C–H cleavage.

Part 5: Step-by-Step Experimental Protocols

Protocol A: Visible-Light Photoredox α -C–H Functionalization

This protocol utilizes a self-validating control mechanism to ensure light-source integrity.

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 1-(m-Tolylsulfonyl)azepane (0.5 mmol, 1.0 equiv), the radical acceptor (e.g., an electron-deficient alkene, 0.75 mmol, 1.5 equiv), and [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (0.01 mmol, 2 mol%).

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed DMAc under a positive pressure of Argon.

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen quenches the *Ir(III) excited state.

  • Self-Validation Check: Before adding the base/additives, irradiate the tube with 450 nm blue LEDs for 10 seconds in a dark room. You should observe a bright, persistent luminescence. If the glow fades instantly, O2​ is still present. Re-degas.

  • Reaction: Stir the mixture at room temperature under 450 nm blue LED irradiation (approx. 2 inches from the light source, using a cooling fan to maintain 25 °C) for 16 hours [4].

  • Workup: Dilute with EtOAc (20 mL), wash with 5% aqueous LiCl (3 x 10 mL) to remove DMAc, dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Palladium-Catalyzed Directed α -Arylation
  • Preparation: To a 15 mL pressure vial, add 1-(m-Tolylsulfonyl)azepane (0.5 mmol), aryl iodide (1.0 mmol, 2.0 equiv), Pd(OAc)2​ (10 mol%), N -Ac-Gly (20 mol%), and Ag2​CO3​ (1.0 mmol, 2.0 equiv).

  • Solvent: Add 2.5 mL of HFIP. Causality: HFIP disrupts product inhibition by preventing the functionalized azepane from tightly binding to the Pd center.

  • Reaction: Seal the vial with a Teflon-lined cap and heat to 80 °C in a pre-heated oil bath for 24 hours.

  • Self-Validation (NMR Yield): Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc). Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene as an internal standard. Remove solvents and take a crude 1H NMR to determine exact conversion before attempting column chromatography, as α -arylated azepanes can streak on silica.

Part 6: References

  • Divergent Iron-Catalyzed Olefin Cyclization for Saturated N-Heterocycles Syntheses. The Journal of Organic Chemistry - ACS Publications.

  • Visible-Light-Promoted Selective Sulfonylation and Selenylation of Dienes to Access Sulfonyl-/Seleno-benzazepine Derivatives. Organic Letters - ACS Publications.

  • Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters - ACS Publications.

  • A visible-light-catalyzed sulfonylation reaction of an aryl selenonium salt via an electron donor–acceptor complex. Organic & Biomolecular Chemistry - RSC Publishing.

Troubleshooting

Technical Support Center: Resolving NMR Overlaps in 1-(m-Tolylsulfonyl)azepane Characterization

Welcome to the Analytical Characterization Support Center. As a Senior Application Scientist, I frequently guide researchers through the structural elucidation of saturated nitrogen heterocycles. The molecule 1-(m-Tolyls...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Characterization Support Center. As a Senior Application Scientist, I frequently guide researchers through the structural elucidation of saturated nitrogen heterocycles. The molecule 1-(m-Tolylsulfonyl)azepane presents a classic analytical challenge: the seven-membered azepane ring contains multiple methylene groups (-CH₂-) in highly similar magnetic environments. This similarity, combined with extensive homonuclear scalar coupling ( JHH​ ), leads to severe second-order effects and spectral congestion in the 1.5–3.5 ppm region of the ¹H NMR spectrum.

This guide provides field-proven, self-validating methodologies to disentangle these overlapping signals and achieve unambiguous structural characterization.

Diagnostic Workflow

Before altering your sample or spending hours on spectrometer time, follow this logical progression to determine the most efficient resolution strategy.

Workflow A 1D 1H NMR in CDCl3 Severe Azepane Peak Overlap B Are peaks resolvable via chemical shift? A->B C Solvent Titration (ASIS) Add C6D6 or C5D5N B->C Alter Solvation D Pure Shift NMR (PSYCHE / ZS) B->D Suppress J-Coupling E 2D NMR (HSQC / COSY) B->E Heteronuclear Dispersion F Unambiguous Peak Assignment Achieved C->F D->F E->F

Diagnostic workflow for resolving azepane ring proton overlaps in 1H NMR.

Troubleshooting Guide & Experimental Protocols
Strategy 1: Aromatic Solvent-Induced Shifts (ASIS)

The Causality: Standard solvents like CDCl₃ interact weakly with solutes. By switching to an anisotropic solvent like Benzene-d₆ or Pyridine-d₅, the solvent molecules form transient, non-covalent π -stacking or dipole-dipole complexes with the electron-deficient sulfonamide group. The magnetic anisotropy of the solvent differentially shields or deshields the α , β , and γ protons of the azepane ring based on their spatial distance from the interaction site, effectively "pulling apart" the overlapping multiplets[1][2].

Protocol: ASIS Titration

  • Preparation: Dissolve 15 mg of 1-(m-Tolylsulfonyl)azepane in 0.6 mL of CDCl₃. Acquire a standard 1D ¹H NMR spectrum.

  • Titration: Add Benzene-d₆ in 10% volume increments (e.g., 60 µL) directly to the NMR tube.

  • Equilibration: Invert the tube 5 times to ensure homogeneous mixing. Allow 2 minutes for thermal equilibration inside the spectrometer probe.

  • Acquisition: Re-run the 1D ¹H NMR spectrum. Track the migration of the azepane multiplets.

  • Self-Validation: The protocol is self-validating if the integral of the migrating peaks remains perfectly constant (totaling 12 protons for the azepane ring) while the peak-to-peak distance increases.

Table 1: Expected Solvent Effects on 1-(m-Tolylsulfonyl)azepane

Proton GroupCDCl₃ Shift (ppm)Benzene-d₆ Shift (ppm)Pyridine-d₅ Shift (ppm)Mechanistic Rationale
α -CH₂ (4H) ~3.2 - 3.4~2.9 - 3.1 (Upfield)~3.4 - 3.6 (Downfield)Proximity to sulfonamide dipole dictates strong anisotropic shielding/deshielding.
β -CH₂ (4H) ~1.7 - 1.9~1.4 - 1.6 (Upfield)~1.7 - 1.8 (Minimal)Attenuated effect due to increased spatial distance from the interaction site.
γ -CH₂ (4H) ~1.5 - 1.7~1.3 - 1.5 (Upfield)~1.5 - 1.6 (Minimal)Weakest solvent complexation effect due to distal position.
m-Tolyl CH₃ (3H) ~2.4~2.0 (Upfield)~2.3 (Minimal)Benzene π -shielding of the aromatic methyl group.
Strategy 2: Pure Shift NMR (PSYCHE)

The Causality: If solvent shifts are insufficient, the fundamental issue is homonuclear J-coupling ( JHH​ ). The Pure Shift Yielded by Chirp Excitation (PSYCHE) technique utilizes low-flip-angle swept-frequency pulses and spatial encoding to refocus JHH​ evolution. This collapses complex, overlapping multiplets into sharp, distinct singlets, retaining only chemical shift information[3][4].

Protocol: PSYCHE 1D NMR

  • Optimization: Ensure the sample is rigorously shimmed (linewidth < 1 Hz for the TMS standard) to prevent artificial line broadening that defeats the purpose of pure shift.

  • Parameterization: Load the psyche pulse sequence. Set the flip angle of the chirp pulses to a low value (e.g., β=15∘−20∘ ) to balance sensitivity and spectral purity. Set the data chunk duration to ~15-20 ms.

  • Acquisition: Run for 64-128 scans. Pure Shift has inherently lower sensitivity (typically 3-20% of a standard 1D experiment)[3], necessitating higher scan counts.

  • Self-Validation: Overlay the pure shift spectrum with the standard 1D spectrum. The generated singlets must align precisely with the chemical shift centers of gravity of the original multiplets.

Strategy 3: Multiplicity-Edited 2D HSQC

The Causality: When 1D proton spectra are hopelessly congested, we spread the data into a second dimension using ¹³C chemical shifts. Because the ¹³C dispersion for the azepane carbons is much larger (~25-50 ppm) than the proton dispersion, HSQC cleanly separates the overlapping proton signals based on the specific carbon atom to which they are attached.

Protocol: Multiplicity-Edited HSQC

  • Setup: Tune and match both ¹H and ¹³C channels.

  • Pulse Sequence: Select a multiplicity-edited HSQC sequence (e.g., hsqcedetgpsisp2.2).

  • Delay Calculation: Set the 1/(2JCH​) delay based on an average one-bond coupling constant of 145 Hz (delay = 3.45 ms).

  • Acquisition: Acquire 256 increments in the indirect (¹³C) dimension with 4-8 scans per increment.

  • Self-Validation: Multiplicity editing provides an internal logic check. All azepane ring cross-peaks (-CH₂-) will appear with the same phase (e.g., blue/negative), while the m-tolyl methyl group (-CH₃) and aromatic -CH- groups will appear with the opposite phase (e.g., red/positive).

Frequently Asked Questions (FAQs)

Q: My azepane α -protons appear as a broad, featureless hump rather than a distinct multiplet. Is this an overlap issue or something else? A: While overlap is common, a broad hump at the α -position often indicates conformational exchange on the NMR timescale. The 7-membered azepane ring is highly flexible and interconverts between twist-chair and boat conformations. The bulky m-tolylsulfonyl group restricts this flipping. If the interconversion rate is comparable to the NMR timescale, the peaks broaden. Solution: Perform Variable Temperature (VT) NMR. Heating the sample to 50-60°C (in DMSO-d₆ or Toluene-d₈) will accelerate the exchange rate, sharpening the peaks into an average time-resolved multiplet.

Q: I tried PSYCHE NMR, but the signal-to-noise ratio (S/N) is terrible. How can I fix this? A: Pure shift methods inherently suffer from significant sensitivity loss[3]. To troubleshoot:

  • Increase the sample concentration to at least 20-50 mM.

  • Increase the number of scans ( NS ) by a factor of 4 to double the S/N.

  • Ensure your relaxation delay ( D1 ) is adequate (at least 3-5 times the longest T1​ relaxation time in your molecule) to prevent signal saturation.

Q: How do I definitively distinguish the β and γ protons of the azepane ring if they still overlap in the proton dimension of my HSQC? A: Use a 2D COSY or TOCSY experiment to trace the spin system. The α -protons (~3.3 ppm) are easily identified due to their downfield shift caused by the electron-withdrawing sulfonamide nitrogen. In a COSY spectrum, trace the cross-peaks from the α -protons to find the β -protons. Subsequently, trace the β -protons to find the γ -protons. This sequential "walk" validates the assignment topologically, regardless of 1D overlap.

References
  • Title: High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning Source: ChemRxiv URL
  • Title: ORGANIC SPECTROSCOPY MODULE No.
  • Title: Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples Source: MDPI URL
  • Source: ACS Publications (Journal of Chemical Information and Modeling)

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Structural Elucidation of 1-(m-Tolylsulfonyl)azepane: A Comparative NMR Analysis

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spect...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for this purpose, providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the expected ¹H and ¹³C NMR spectra of 1-(m-Tolylsulfonyl)azepane, a molecule of interest in medicinal chemistry and organic synthesis.

In the absence of a publicly available, definitive reference spectrum for 1-(m-Tolylsulfonyl)azepane, this guide will provide a comparative analysis. We will deconstruct the molecule into its constituent functional groups—the azepane ring and the m-tolylsulfonyl group—and compare their expected spectral signatures with those of closely related, well-characterized compounds. This approach not only allows for a confident prediction of the NMR spectra of the target molecule but also serves as an educational tool for interpreting the spectra of complex organic molecules.

The Importance of NMR in Structural Verification

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique spectral fingerprint for a given molecule. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values in a ¹H NMR spectrum, and the chemical shifts in a ¹³C NMR spectrum, we can deduce the connectivity of atoms and the overall three-dimensional structure of a molecule.

Experimental Protocol: Synthesis and NMR Sample Preparation

To obtain the reference spectra, a standard synthesis and sample preparation protocol would be followed.

Synthesis of 1-(m-Tolylsulfonyl)azepane

A plausible synthetic route involves the N-sulfonylation of azepane with m-toluenesulfonyl chloride in the presence of a base.

Step-by-step methodology:

  • Dissolution: Azepane (1.0 eq) is dissolved in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: A non-nucleophilic base, such as triethylamine (Et₃N, 1.2 eq) or pyridine, is added to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Sulfonyl Chloride Addition: The flask is cooled in an ice bath (0 °C), and a solution of m-toluenesulfonyl chloride (1.1 eq) in dichloromethane is added dropwise with vigorous stirring.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-(m-Tolylsulfonyl)azepane.

NMR Sample Preparation
  • Sample Weighing: Approximately 5-10 mg of the purified 1-(m-Tolylsulfonyl)azepane is accurately weighed into a clean, dry NMR tube.

  • Solvent Addition: About 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), is added to the NMR tube to dissolve the sample. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.

  • Internal Standard: A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: The sample is thoroughly mixed until a homogeneous solution is obtained.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

Predicted ¹H NMR Spectrum of 1-(m-Tolylsulfonyl)azepane

The ¹H NMR spectrum of 1-(m-Tolylsulfonyl)azepane is expected to show distinct signals for the protons of the azepane ring and the m-tolylsulfonyl group. The electron-withdrawing nature of the sulfonyl group will significantly influence the chemical shifts of the adjacent methylene protons on the azepane ring.

Comparative Analysis with Azepane and 1-(p-Tolylsulfonyl)piperidine

To predict the spectrum, we will compare it with the known data for azepane[1] and a closely related analogue, 1-(p-tolylsulfonyl)piperidine[2].

Compound Protons α to Nitrogen Protons β to Nitrogen Other Aliphatic Protons Aromatic Protons Methyl Protons
Azepane ~2.7 ppm (t)~1.6 ppm (m)~1.5 ppm (m)--
1-(p-Tolylsulfonyl)piperidine ~3.1 ppm (t)~1.6 ppm (m)~1.5 ppm (m)~7.3 ppm (d), ~7.7 ppm (d)~2.4 ppm (s)
1-(m-Tolylsulfonyl)azepane (Predicted) ~3.2 ppm (t)~1.7 ppm (m)~1.6 ppm (m)~7.3-7.7 ppm (m)~2.4 ppm (s)

Interpretation of the Predicted ¹H NMR Spectrum:

  • Azepane Ring Protons:

    • The protons on the carbons alpha to the nitrogen atom (C2 and C7) are expected to be the most deshielded of the aliphatic protons due to the inductive effect of the sulfonyl group. They will likely appear as a triplet around 3.2 ppm .

    • The protons on the beta carbons (C3 and C6) are predicted to be around 1.7 ppm , appearing as a multiplet.

    • The protons on the gamma carbon (C4 and C5) will be the most shielded and are expected to resonate as a multiplet around 1.6 ppm .

  • m-Tolylsulfonyl Group Protons:

    • The aromatic protons will appear in the downfield region of the spectrum, typically between 7.3 and 7.7 ppm . Due to the meta-substitution pattern, a complex multiplet is expected.

    • The methyl protons of the tolyl group will give rise to a sharp singlet around 2.4 ppm .

Predicted ¹³C NMR Spectrum of 1-(m-Tolylsulfonyl)azepane

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Comparative Analysis with Azepane and 1-(p-Tolylsulfonyl)piperidine
Compound Carbon α to Nitrogen Carbon β to Nitrogen Other Aliphatic Carbons Aromatic Carbons Methyl Carbon
Azepane ~48 ppm~29 ppm~27 ppm--
1-(p-Tolylsulfonyl)piperidine ~47 ppm~25 ppm~23 ppm~127, 130, 133, 143 ppm~21 ppm
1-(m-Tolylsulfonyl)azepane (Predicted) ~49 ppm~28 ppm~27 ppm~125-144 ppm~21 ppm

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Azepane Ring Carbons:

    • The alpha carbons (C2 and C7) are expected to appear around 49 ppm .

    • The beta carbons (C3 and C6) will likely resonate around 28 ppm .

    • The gamma carbons (C4 and C5) are predicted to be at approximately 27 ppm .

  • m-Tolylsulfonyl Group Carbons:

    • The aromatic carbons will give rise to several signals in the region of 125-144 ppm . The carbon attached to the sulfur atom (ipso-carbon) and the carbon bearing the methyl group will have distinct chemical shifts from the other aromatic carbons.

    • The methyl carbon will appear as a signal around 21 ppm .

Visualizing the Structure and NMR Workflow

To better understand the molecular structure and the process of its analysis, the following diagrams are provided.

cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis s1 Reactants: Azepane & m-Toluenesulfonyl Chloride s2 N-Sulfonylation Reaction s1->s2 s3 Work-up & Purification s2->s3 n1 Sample Preparation (CDCl3, TMS) s3->n1 Purified Product n2 1H & 13C NMR Data Acquisition n1->n2 n3 Spectral Processing & Interpretation n2->n3 h1 1H NMR Spectrum (Chemical Shifts, Multiplicity, Integration) n3->h1 c1 13C NMR Spectrum (Chemical Shifts) n3->c1

Caption: Workflow for the synthesis and NMR analysis of 1-(m-Tolylsulfonyl)azepane.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 1-(m-Tolylsulfonyl)azepane. By comparing the expected spectral features with those of the parent azepane heterocycle and the closely related 1-(p-tolylsulfonyl)piperidine, researchers can gain a high degree of confidence in the structural verification of this and similar molecules. The provided experimental protocols for synthesis and sample preparation offer a practical framework for obtaining high-quality NMR data. Ultimately, a thorough understanding and application of NMR spectroscopy are indispensable for the advancement of chemical research and drug development.

References

  • PubChem. Azepane. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(p-Tolylsulfonyl)piperidine. National Center for Biotechnology Information. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(m-Tolylsulfonyl)azepane

For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometric behavior of a molecule is paramount for its identification, characterization, and quantification. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometric behavior of a molecule is paramount for its identification, characterization, and quantification. This guide provides an in-depth analysis of the predicted fragmentation pattern of 1-(m-Tolylsulfonyl)azepane, a compound featuring a sulfonamide linkage to a seven-membered azepane ring. By comparing its fragmentation to that of other well-documented sulfonamides, we offer a framework for interpreting the mass spectra of related compounds. This document is designed to be a practical resource, grounded in the principles of mass spectrometry and supported by established fragmentation mechanisms.

Introduction to Sulfonamide Fragmentation in Mass Spectrometry

Sulfonamides are a class of compounds that have been extensively studied in pharmaceutical and agricultural contexts.[1] Their analysis by mass spectrometry is a common requirement, and understanding their fragmentation pathways is crucial for developing robust analytical methods.[2][3][4] Typically, under techniques like electrospray ionization (ESI) and electron ionization (EI), sulfonamides exhibit characteristic fragmentation patterns.

A key fragmentation pathway for many aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂), a fragment with a mass of 64 Da.[5][6] This process often occurs through a rearrangement mechanism.[5] Another common fragmentation is the cleavage of the sulfur-nitrogen (S-N) bond, which can lead to the formation of ions corresponding to the sulfonyl moiety and the amine portion of the molecule.[7] The specific fragmentation pattern is influenced by the nature of the substituents on both the aromatic ring and the nitrogen atom.[1][5]

Predicted Fragmentation Pattern of 1-(m-Tolylsulfonyl)azepane

Molecular Ion: The nominal molecular weight of 1-(m-Tolylsulfonyl)azepane (C₁₃H₁₉NO₂S) is 253.12. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of 254.13.

The primary fragmentation pathways are expected to be:

  • Cleavage of the S-N bond: This is a common and often dominant fragmentation pathway for sulfonamides.[7] This cleavage can result in two primary fragment ions:

    • The m-tolylsulfonyl cation at m/z 155 . This ion is stabilized by the aromatic ring.

    • The protonated azepane at m/z 100 .

  • Neutral loss of SO₂ (64 Da): This is a characteristic fragmentation of arylsulfonamides.[5][6] The loss of SO₂ from the protonated molecular ion would result in a fragment at m/z 190 . This fragment would then likely undergo further fragmentation.

  • Fragmentation of the Azepane Ring: The azepane ring itself can undergo fragmentation, typically through the loss of alkyl fragments.[8] This would lead to a series of smaller fragment ions.

  • Formation of the Tropylium Ion: The tolyl group can rearrange to form the highly stable tropylium ion at m/z 91 . This is a very common fragment for compounds containing a benzyl or tolyl moiety.

The following diagram illustrates the predicted primary fragmentation pathways of 1-(m-Tolylsulfonyl)azepane.

Fragmentation_Pathway M [M+H]⁺ m/z 254 F155 m-Tolylsulfonyl cation m/z 155 M->F155 S-N Cleavage F100 Protonated Azepane m/z 100 M->F100 S-N Cleavage F190 [M+H - SO₂]⁺ m/z 190 M->F190 Neutral Loss of SO₂ F91 Tropylium ion m/z 91 F155->F91 Loss of SO₂

Caption: Predicted ESI-MS/MS fragmentation of 1-(m-Tolylsulfonyl)azepane.

Comparative Fragmentation Analysis

To provide context, let's compare the predicted fragmentation of 1-(m-Tolylsulfonyl)azepane with that of other known sulfonamides.

CompoundKey Fragments (m/z)Common Fragmentation Pathways
1-(m-Tolylsulfonyl)azepane (Predicted) 254 [M+H]⁺, 190, 155, 100, 91S-N cleavage, Neutral loss of SO₂, Tropylium ion formation
Sulfamethoxazole 254 [M+H]⁺, 156, 108, 92S-N cleavage, Cleavage of the oxazole ring
N-Benzyl-p-toluenesulfonamide 262 [M+H]⁺, 155, 106, 91S-N cleavage, Neutral loss of SO₂, Tropylium ion formation

This comparison highlights the conserved fragmentation pathways among sulfonamides, particularly the formation of the tolylsulfonyl cation (m/z 155) and the tropylium ion (m/z 91) when a tolyl group is present. The nature of the amine substituent dictates the other major fragment ions observed.

Experimental Protocols

To obtain high-quality mass spectra for compounds like 1-(m-Tolylsulfonyl)azepane, the following experimental protocols are recommended.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter before injection to prevent contamination of the LC-MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The use of liquid chromatography coupled with mass spectrometry is the preferred method for analyzing sulfonamides, as it allows for separation from potential impurities and provides cleaner mass spectra.[2][4]

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • MS System: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) is ideal for fragmentation studies.[1][3]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Parameters:

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V (optimize for the parent ion)

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-450 °C

    • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be used to observe the full range of fragment ions.

LCMS_Workflow Sample Sample Preparation LC LC Separation Sample->LC Injection MS Mass Spectrometry (ESI+) LC->MS Elution Data Data Analysis MS->Data Spectral Data

Caption: General workflow for LC-MS analysis of sulfonamides.

Conclusion

The mass spectrometric fragmentation of 1-(m-Tolylsulfonyl)azepane is predicted to be dominated by characteristic cleavages of the sulfonamide group and the formation of stable carbocations. By understanding these fundamental fragmentation pathways, researchers can confidently identify and characterize this and related molecules. The provided experimental protocols offer a robust starting point for developing sensitive and specific analytical methods for the analysis of sulfonamides in various matrices. The principles outlined in this guide, which are based on extensive studies of sulfonamide fragmentation, provide a solid foundation for the interpretation of mass spectra in drug development and other scientific disciplines.[1][5][9]

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

  • Sun, W., Gu, J., Wang, P., & Mo, W. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 335–342. [Link]

  • Holman, S. W., Pullen, F. S., & Langley, G. J. (2013). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Drug Discovery Today: Technologies, 10(2), e287-e294.
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of Mass Spectrometry. [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB.
  • Di Corcia, A., Nazzari, M., & Sergi, M. (2003). A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues. Analytical Chemistry, 75(7), 1648–1655. [Link]

  • United States Department of Agriculture. (2011). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). Food Safety and Inspection Service.
  • Hogenboom, A. C., et al. (2020). Online Automated SPE–LC–MS-MS Quantitation of Sulfonamide Antibiotics and Pesticides in Surface Waters Using a Triple-Quadrupole Mass Spectrometer and Electrospray Ionization Probe. LCGC International. [Link]

  • Ito, Y., & Sako, M. (2019). Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations. Journal of Mass Spectrometry, 54(11), 936–945. [Link]

  • Chemguide. Fragmentation Patterns in Mass Spectra. [Link]

  • Le-Min, T., et al. (2002). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. Analytica Chimica Acta, 473(1-2), 199-209.
  • Wu, M., Wu, C., & Zhao, L. (2018). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc..
  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

  • PubChem. p-Toluenesulfonic acid. [Link]

  • Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. [Link]

  • West, C. C., & Moody, C. J. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 22(11), 1845. [Link]

  • Westphal, F., et al. (2012). Identification of the cannabimimetic AM-1220 and its azepane isomer (N-methylazepan-3-yl)-3-(1-naphthoyl)indole in a research chemical and several herbal mixtures. Forensic Toxicology, 30(2), 114-123. [Link]

  • ResearchGate. (2012). Electron impact mass spectrum with proposed fragmentation (a) and HR-MS. [Link]

  • Bentham Science Publishers. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]

  • ScienceDirect. (2024). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

  • EPA/NIH Mass Spectral Data Base. (1978). [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(m-Tolylsulfonyl)azepane

The following procedures are designed to empower researchers, scientists, and drug development professionals with the necessary information to manage the waste of this compound responsibly, minimizing risks to personnel...

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Author: BenchChem Technical Support Team. Date: April 2026

The following procedures are designed to empower researchers, scientists, and drug development professionals with the necessary information to manage the waste of this compound responsibly, minimizing risks to personnel and the environment.

Understanding the Hazards: A Precautionary Approach

In the absence of a specific SDS, 1-(m-Tolylsulfonyl)azepane must be handled as a substance with potential hazards. Structurally related compounds, such as other sulfonyl derivatives and azepanes, exhibit a range of hazardous properties, including potential skin and eye irritation, and possible toxicity.[1][2] Therefore, a conservative approach to handling and disposal is essential.

The U.S. Environmental Protection Agency (EPA) mandates the proper management of hazardous waste from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA). This means that from the moment a chemical becomes a waste product, it must be handled, stored, and disposed of in accordance with strict federal and state regulations.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety when handling potentially hazardous chemicals.

Essential PPE includes:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.[4]

  • Safety goggles or a face shield: Standard safety glasses do not provide adequate protection from splashes. Goggles or a face shield are necessary to protect the eyes.

  • Laboratory coat: A flame-resistant lab coat should be worn and buttoned to protect from spills.

  • Closed-toe shoes: These are mandatory in any laboratory setting to protect the feet from spills and falling objects.

Step-by-Step Disposal Protocol

The proper disposal of 1-(m-Tolylsulfonyl)azepane involves a systematic process of segregation, containment, labeling, and transfer to a licensed waste disposal facility.

Waste Segregation and Collection
  • Do Not Mix: Never mix 1-(m-Tolylsulfonyl)azepane waste with other chemical waste streams unless their compatibility is certain.[5] Incompatible chemicals can react, leading to the generation of heat, gas, or even an explosion.[6]

  • Designated Waste Container: Collect waste 1-(m-Tolylsulfonyl)azepane in a designated, chemically compatible container.[7] The container should be in good condition, with a secure, leak-proof lid. For liquid waste, leave adequate headspace (at least 10%) to allow for vapor expansion.[5]

Labeling
  • Clear Identification: The waste container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "Waste 1-(m-Tolylsulfonyl)azepane"

    • The words "Hazardous Waste"

    • A summary of the potential hazards (e.g., "Irritant," "Handle with Caution")

    • The date the waste was first added to the container.

Storage
  • Secure and Ventilated: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be cool, dry, well-ventilated, and away from sources of ignition.[2]

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to catch any potential leaks.[5]

Disposal
  • Professional Disposal: The final step is to arrange for the pickup and disposal of the waste by a licensed hazardous waste disposal company.[7] These companies are equipped to handle and transport hazardous chemicals in compliance with all federal, state, and local regulations.

  • Documentation: Maintain a record of all hazardous waste generated and disposed of. This documentation is crucial for regulatory compliance and internal safety audits.

Spill and Decontamination Procedures

Accidents can happen, and a clear plan for managing spills is essential.

Small Spills
  • Alert Personnel: Immediately alert others in the vicinity.

  • Ensure Ventilation: If it is safe to do so, increase ventilation in the area.

  • Contain the Spill: Use a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain the spill. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Decontamination of Equipment

Experience with sulfonylurea herbicides suggests that residues can be difficult to remove, especially if allowed to dry.[8] Therefore, any equipment that comes into contact with 1-(m-Tolylsulfonyl)azepane should be decontaminated promptly.

A general procedure for decontaminating glassware and equipment is as follows:

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. Collect this rinse as hazardous waste.

  • Washing: Wash the equipment thoroughly with soap and water.

  • Final Rinse: Rinse with deionized water.

For more persistent residues, a base wash (e.g., a dilute sodium hydroxide solution) may be effective, followed by a thorough water rinse to neutralize.

Quantitative Data Summary

Hazard Classification (Anticipated)Personal Protective Equipment (PPE)Waste Disposal Method
Skin and Eye IrritantChemical-resistant gloves, safety goggles/face shield, lab coatLicensed Hazardous Waste Disposal
Potential ToxicityUse in a well-ventilated area or chemical fume hoodDo not dispose down the drain or in regular trash

Disposal Workflow

DisposalWorkflow 1-(m-Tolylsulfonyl)azepane Disposal Workflow A Generation of Waste 1-(m-Tolylsulfonyl)azepane B Wear Appropriate PPE A->B C Segregate and Collect in Designated Waste Container B->C D Label Container Clearly 'Hazardous Waste' C->D E Store in Secure, Ventilated Waste Accumulation Area D->E F Arrange for Pickup by Licensed Disposal Company E->F G Maintain Disposal Records F->G

Sources

Handling

Personal protective equipment for handling 1-(m-Tolylsulfonyl)azepane

Title: Comprehensive Safety and Operational Guide for Handling 1-(m-Tolylsulfonyl)azepane Introduction & Pharmacological Context As a Senior Application Scientist, I frequently guide research teams through the safe handl...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Operational Guide for Handling 1-(m-Tolylsulfonyl)azepane

Introduction & Pharmacological Context As a Senior Application Scientist, I frequently guide research teams through the safe handling and scale-up of novel synthetic intermediates. 1-(m-Tolylsulfonyl)azepane (CAS: 4489-90-1)[1] is a specialized organic compound featuring an azepane ring conjugated to an m-tolylsulfonyl moiety. In drug development, azepane sulfonamides are highly valued and frequently investigated as potent[2].

While its pharmacological potential is significant, its structural motifs present specific laboratory hazards. The sulfonamide group acts as a strong hydrogen-bond acceptor, making it highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). The lipophilic azepane ring significantly enhances dermal penetration. Therefore, handling this compound requires strict adherence to advanced Personal Protective Equipment (PPE) protocols and self-validating operational workflows to prevent acute exposure, as outlined in [3].

Personal Protective Equipment (PPE) Matrix & Causality

A fundamental principle of laboratory safety is understanding why specific PPE is chosen. Relying on default latex gloves when handling sulfonamides dissolved in DMSO is a critical error. The solvent acts as a "Trojan horse," carrying the active pharmaceutical ingredient directly through the glove matrix and into the dermal layer.

To establish a self-validating safety system , I highly recommend the Indicator Double-Gloving Method . By wearing a brightly colored inner glove (e.g., green nitrile) under a standard outer glove (e.g., blue nitrile), any chemical breakthrough or mechanical tear in the outer layer becomes immediately visible. This visual contrast inherently validates the integrity of your PPE and prompts instant doffing before skin contact occurs.

Table 1: PPE Specifications and Regulatory Standards

PPE CategorySpecificationRegulatory StandardCausality & Justification
Hand Protection Double Nitrile (Outer ≥8 mil, Inner 4 mil)EN 374 / ASTM F739Prevents dermal absorption. Outer layer resists mechanical tears from spatulas; inner layer provides a secondary barrier against solvent breakthrough.
Eye Protection Chemical splash gogglesANSI Z87.1 / EN 166Protects against aerosolized powder during weighing and solvent splashes during solubilization.
Body Protection Flame-resistant (FR) lab coatNFPA 2112Mitigates static ignition risks, especially when handling fine powders near flammable solvent vapors.
Respiratory N95/P100 Particulate RespiratorNIOSH / EN 143Required only if engineering controls (e.g., fume hood) fail or during major spill cleanup to prevent inhalation of irritating dust[4].

Table 2: Glove Breakthrough Times for Common Sulfonamide Solvents When 1-(m-Tolylsulfonyl)azepane is in solution, the solvent dictates the PPE. Below is the quantitative breakthrough data for solvents commonly used with this compound:

Solvent VehicleNitrile (8 mil) BreakthroughButyl Rubber (14 mil) BreakthroughHazard Amplification
Dimethyl Sulfoxide (DMSO) < 10 minutes> 480 minutesHigh (Potent dermal carrier)
Dimethylformamide (DMF) < 5 minutes> 480 minutesHigh (Systemic toxicity risk)
Dichloromethane (DCM) < 3 minutes< 15 minutesModerate (Rapid evaporation, degrades nitrile)

Operational Insight: If your protocol requires dissolving 1-(m-Tolylsulfonyl)azepane in DMSO or DMF, you must upgrade your outer glove to Butyl Rubber to ensure adequate protection.

Operational Workflows & Handling Procedures

Handling dry powders requires meticulous static mitigation. Sulfonamide derivatives can accumulate static charge, causing the powder to repel from spatulas and aerosolize, leading to inhalation exposure and contamination of the workspace.

Protocol 1: Safe Weighing and Transfer

  • Step 1: Engineering Control Verification. Ensure the chemical fume hood sash is positioned at the certified operating height (typically 18 inches) and verify the face velocity is between 80–100 feet per minute (fpm) per the [4].

  • Step 2: PPE Donning. Don the FR lab coat, ANSI-compliant safety goggles, and implement the Indicator Double-Gloving Method.

  • Step 3: Static Mitigation. Place an anti-static ionizer bar in the hood or use grounded, anti-static weighing spatulas. Do not use plastic spatulas, which generate static electricity.

  • Step 4: Transfer. Weigh the required mass of 1-(m-Tolylsulfonyl)azepane onto a tared, anti-static weigh boat. Transfer the solid immediately to the receiving flask.

  • Step 5: Solubilization (Closed System). If adding a solvent vehicle, seal the receiving flask with a septum. Inject the solvent slowly via syringe to minimize vapor displacement and prevent aerosolization of the powder.

Workflow N1 1. Pre-Operation Hood & PPE Check N2 2. Static Mitigation Ionizer & Spatula N1->N2 N3 3. Weighing Anti-Static Boat N2->N3 N4 4. Solubilization Closed System N3->N4 N5 5. Decontamination & Waste Disposal N4->N5

Figure 1: Safe operational workflow for handling and solubilizing 1-(m-Tolylsulfonyl)azepane.

Spill Response & Decontamination Protocol

A rapid, systematic response to spills prevents localized contamination from becoming a laboratory-wide exposure event.

Protocol 2: Spill Containment and Cleanup

  • Step 1: Isolate and Assess. Immediately halt work and evacuate non-essential personnel from the immediate area. Assess whether the spill is solid (powder) or liquid (dissolved in solvent).

  • Step 2: Solid Spill Containment. Do NOT sweep dry powder, as this generates respirable dust. Gently cover the spilled 1-(m-Tolylsulfonyl)azepane with paper towels lightly dampened with water or a mild surfactant to suppress aerosolization.

  • Step 3: Liquid Spill Containment. If the compound is dissolved in a solvent, surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Step 4: Collection. Use a non-sparking scoop to collect the dampened powder or saturated absorbent. Place the material into a rigid, sealable hazardous waste container.

  • Step 5: Surface Decontamination. Wash the affected area with a compatible solvent (e.g., a small amount of isopropanol) to dissolve residual organic traces, followed by a thorough wash with laboratory detergent and water.

Waste Disposal Plan

1-(m-Tolylsulfonyl)azepane and any contaminated materials must be treated as hazardous chemical waste.

  • Solid Waste: Dispose of all contaminated weigh boats, spatulas, and doffed PPE in a designated solid hazardous waste bin lined with a polyethylene bag[3].

  • Liquid Waste: Halogenated and non-halogenated solvent waste containing the dissolved compound must be segregated according to institutional and EPA/RCRA guidelines. Never dispose of sulfonamide solutions down the drain.

References

  • Title: 4489-90-1 CAS号: 4489-90-1 Source: ChemSrc URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / National Academies Press URL: [Link]

  • Title: The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Personal Protective Equipment Standard (29 CFR 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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